(Arg)9 TFA
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H111F3N36O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is (Arg)9 TFA and its mechanism of action
An In-depth Technical Guide to (Arg)9 TFA: Structure, Mechanism, and Application
Introduction to this compound
This compound, also known as Nona-L-arginine Trifluoroacetate or Peptide R9, is a synthetic peptide composed of nine consecutive L-arginine amino acid residues.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Structurally, (Arg)9 is a member of the arginine-rich cell-penetrating peptide (CPP) family.[5] These peptides are renowned for their remarkable ability to traverse cellular membranes, a feat that is challenging for most large, hydrophilic molecules.[6] The key to this capability lies in the guanidinium groups on the arginine side chains, which confer a strong positive charge and facilitate interactions with the negatively charged cell membrane.[7][8]
Beyond its function as a molecular transporter for various cargoes—including proteins, nucleic acids, and nanoparticles—(Arg)9 has demonstrated intrinsic biological activity, notably neuroprotective properties.[1][5][9] This dual functionality makes it a subject of intense interest for researchers in drug delivery and neurobiology.
Core Mechanism of Action: Cellular Internalization
The precise mechanisms by which (Arg)9 and other arginine-rich CPPs enter cells are complex and remain a subject of active investigation. Current evidence indicates that entry is not governed by a single pathway but is highly dependent on factors such as CPP concentration, the nature of the attached cargo, and the specific cell type.[5] The primary internalization mechanisms can be broadly categorized into two major routes: energy-dependent endocytosis and energy-independent direct translocation.[5]
Energy-Dependent Endocytosis
At lower concentrations (nanomolar to low micromolar), (Arg)9 predominantly utilizes various endocytic pathways to enter cells.[10] Endocytosis is an active, energy-dependent process where the cell engulfs substances by enclosing them in a vesicle.[11]
The main endocytic routes involved are:
-
Macropinocytosis : A process of non-specific bulk fluid uptake.
-
Clathrin-Mediated Endocytosis : Involves the formation of small vesicles coated with the protein clathrin.
-
Caveolin-Mediated Endocytosis : Utilizes caveolae, flask-shaped pits in the plasma membrane.
-
Clathrin/Caveolin-Independent Pathways : Other less characterized endocytic mechanisms.[11]
A significant challenge with endocytic uptake is that the CPP and its cargo can become trapped within endosomes, which eventually mature into lysosomes for degradation.[5] To overcome this, (Arg)9 is sometimes modified with sequences that promote endosomal escape, such as the "Penetration Accelerating Sequence" (Pas).[5][11]
Direct Membrane Translocation
An alternative, energy-independent pathway for (Arg)9 entry is direct translocation across the plasma membrane.[5] Early theories suggested that these highly charged peptides could somehow pass directly through the hydrophobic lipid bilayer, a concept that is energetically unfavorable.[6]
More recent studies have proposed a sophisticated mechanism involving membrane fusion.[12] In this model, the cationic (Arg)9 peptides interact with the anionic lipid headgroups of the cell membrane, inducing the formation of multilamellar (stacked) membrane structures. This process culminates in the creation of a transient fusion pore, through which the peptide and its cargo can enter the cytoplasm.[6][12][13] This mechanism is mechanistically analogous to the fusion of vesicles induced by calcium ions.[12]
Role of Intracellular Calcium Signaling
Intriguingly, the choice of entry pathway can be actively influenced by the peptide itself. At high concentrations (≥10 μM), (Arg)9 has been shown to induce repetitive spikes in intracellular calcium (Ca²⁺) concentration.[14] This increase in cytosolic Ca²⁺ is a prerequisite for triggering a highly efficient, non-endocytic entry pathway.[10][14] Pre-loading cells with a Ca²⁺ chelator inhibits both the calcium spikes and peptide entry, confirming the critical role of this signaling event.[14] This suggests that (Arg)9 can modulate cellular signaling to facilitate its own uptake.
Off-Target Mechanism of Action
While CPPs are designed to be biologically inert carriers, research has revealed that polyarginine peptides like (Arg)9 can have significant off-target effects. One critical finding is the direct binding and inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2).[15] SERCA pumps are essential for maintaining calcium homeostasis by pumping Ca²⁺ from the cytosol into the sarcoplasmic reticulum. Inhibition of SERCA2 by (Arg)9 disrupts this process, leading to protracted clearance of cytosolic calcium.[15] As SERCA2 is expressed in diverse cell types, this off-target effect is a crucial consideration for any experimental or therapeutic application of (Arg)9.[15]
Quantitative Data
(Arg)9 has demonstrated significant neuroprotective activity in various in vitro and in vivo models of neuronal injury.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Injury Model | Metric | Value | Reference(s) |
|---|---|---|---|
| Glutamic Acid Excitotoxicity | IC₅₀ | 0.78 μM | [1][2][9][16] |
| Kainic Acid Excitotoxicity | IC₅₀ | 0.81 μM | [1] |
| In Vitro Ischemia | IC₅₀ | 6 μM |[1] |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference(s) |
|---|
| Rat Permanent Middle Cerebral Artery Stroke | 1 μM/kg (i.v.) | 20% reduction in infarct volume |[1] |
Experimental Protocols
The following are generalized protocols representative of the methodologies used to study (Arg)9, based on published research.
Protocol 1: Cellular Uptake Analysis via Flow Cytometry
This protocol allows for the quantification of CPP uptake across a cell population.
-
Objective: To measure the cellular internalization of fluorescently-labeled (Arg)9.
-
Methodology:
-
Preparation: Synthesize (Arg)9 and label it with a fluorophore (e.g., FITC, TAMRA) on the N-terminus. Purify via HPLC.
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a 12-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently-labeled (Arg)9 peptide at various concentrations (e.g., 1-10 µM). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.
-
Detachment: Detach the cells using trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to FACS tubes.
-
Analysis: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of at least 10,000 cells per sample to quantify peptide uptake. Untreated cells are used as a negative control.
-
Protocol 2: Elucidating Entry Mechanism using Endocytic Inhibitors
This protocol helps to determine the contribution of different endocytic pathways to (Arg)9 uptake.[11]
-
Objective: To identify the specific endocytic pathways involved in (Arg)9 internalization.
-
Methodology:
-
Cell Culture: Plate cells as described in Protocol 1.
-
Pre-treatment with Inhibitors: Pre-incubate the cells for 30-60 minutes with specific pharmacological inhibitors of endocytosis. Examples include:
-
Chlorpromazine: Inhibits clathrin-mediated endocytosis.
-
Filipin or Nystatin: Inhibit caveolin-mediated endocytosis.
-
Amiloride or EIPA: Inhibit macropinocytosis.
-
Sodium Azide/Deoxyglucose: Deplete cellular ATP to inhibit all energy-dependent processes.
-
-
Peptide Incubation: While keeping the inhibitors present, add fluorescently-labeled (Arg)9 to the medium and incubate for 1-2 hours at 37°C.
-
Analysis: Wash, detach, and analyze the cells via flow cytometry as described in Protocol 1. A significant reduction in fluorescence compared to the no-inhibitor control indicates the involvement of the targeted pathway.
-
Protocol 3: Synthesis and Purification of this compound
This protocol outlines the standard method for producing the (Arg)9 peptide.
-
Objective: To synthesize nona-arginine and purify it as a TFA salt.
-
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using an automated peptide synthesizer. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc-protected arginine (e.g., Fmoc-Arg(Pbf)-OH). Each cycle involves:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a piperidine solution.
-
Coupling: Activation and coupling of the next Fmoc-Arg(Pbf)-OH amino acid.
-
-
Cleavage and Deprotection: Once all nine arginine residues are coupled, the peptide is cleaved from the resin, and the Pbf side-chain protecting groups are removed simultaneously. This is achieved by incubating the resin in a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA) , water, and scavengers (e.g., triisopropylsilane).[3]
-
Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether and collected by centrifugation.
-
Purification: The crude peptide is dissolved in a water/acetonitrile mixture and purified using preparative reverse-phase HPLC. The mobile phases typically contain 0.1% TFA, which acts as an ion-pairing agent and ensures that the purified peptide is isolated as its TFA salt.[4]
-
Lyophilization: The pure fractions, as confirmed by analytical HPLC and mass spectrometry, are pooled and lyophilized to yield the final this compound peptide as a white, fluffy powder.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 12. Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abmole.com [abmole.com]
The Trojan Horse of the Cell: A Technical Guide to (Arg)9 TFA for Cellular Penetration
For Researchers, Scientists, and Drug Development Professionals
The ability to efficiently deliver therapeutic molecules across the cell membrane is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse cellular barriers, have emerged as powerful tools for this purpose. Among these, the nona-L-arginine ((Arg)9) peptide, often supplied as a trifluoroacetate (TFA) salt, stands out for its high efficacy. This in-depth technical guide explores the core principles of (Arg)9 TFA-mediated cell penetration, providing a comprehensive overview of its mechanisms, quantitative data on its efficiency, and detailed experimental protocols for its study.
Core Principles of (Arg)9 Cellular Uptake
(Arg)9, a cationic CPP, utilizes a multi-faceted approach to enter cells, primarily driven by the electrostatic interactions between the positively charged guanidinium groups of its arginine residues and the negatively charged components of the cell membrane. The primary mechanisms of uptake can be broadly categorized into two pathways: endocytosis and direct translocation.[1][2] The trifluoroacetate (TFA) counterion, a remnant of the peptide synthesis and purification process, can potentially influence the peptide's physicochemical properties and its interaction with the cell membrane, although its precise role in cell penetration is an area of ongoing investigation.[3][4][5]
Endocytic Pathways: The Main Thoroughfare
The predominant mechanism for (Arg)9 internalization is through various forms of endocytosis, an energy-dependent process where the cell engulfs extracellular material.[2] This process is initiated by the binding of (Arg)9 to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[2][6][7] This interaction is crucial and acts as a trigger for internalization.[2]
Several endocytic routes have been implicated in (Arg)9 uptake:
-
Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is a significant pathway for the uptake of (Arg)9 and its cargo.[8][9]
-
Clathrin-Mediated Endocytosis: This classic endocytic pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.
Once inside the cell, the (Arg)9-containing endosomes must release their cargo into the cytoplasm to be effective. The proposed mechanism for this endosomal escape involves the degradation of heparan sulfate within the endosome, leading to the dissociation of (Arg)9, which can then interact with and destabilize the endosomal membrane, facilitating the release of the peptide and its cargo into the cytoplasm.[2]
Direct Translocation: A Secondary Route
In addition to endocytosis, (Arg)9 can also enter cells via direct translocation across the plasma membrane. This process is generally less efficient than endocytosis but can be significant, particularly at higher peptide concentrations (≥10 μM).[1][10] This non-endocytic entry is thought to involve a transient permeabilization of the cell membrane.[1]
A key signaling event associated with this pathway is a transient increase in intracellular calcium concentration.[1][10] This calcium influx is believed to trigger the exposure of phosphatidylserine (PS), an anionic lipid normally confined to the inner leaflet of the plasma membrane, to the outer leaflet.[1] The interaction of (Arg)9 with the newly exposed PS may then facilitate its direct passage into the cytoplasm.[1]
Quantitative Analysis of (Arg)9 Cell Penetration
The efficiency of (Arg)9 cell penetration can be influenced by several factors, including peptide concentration, cell type, and temperature. The following table summarizes key quantitative data from various studies.
| Parameter | Cell Line | (Arg)9 Concentration | Method | Key Finding | Reference |
| Uptake Mechanism | Adherent Cells | 1-2 µM (with temp. drop) or ≥10 µM | Microscopy | Non-endocytic entry triggered by increased intracellular calcium. | [1] |
| Uptake Pathway | Various | Not specified | Pathway inhibitors, RNAi | Predominantly lipid raft-dependent macropinocytosis. | [8] |
| Internalization Trigger | Live Mammalian Cells | Not specified | Co-localization studies | Binding to cell-surface heparan sulfate is necessary for internalization. | [2] |
| Neuroprotective IC50 | Primary Cortical Neurons | 0.78 µM | Glutamic acid injury model | This compound exhibits neuroprotective properties. | [11][12][13] |
| Neuroprotective IC50 | Primary Cortical Neurons | 0.81 µM | Kainic acid injury model | This compound shows neuroprotection in different injury models. | [11] |
| Neuroprotective IC50 | Primary Cortical Neurons | 6 µM | In vitro ischemia model | Neuroprotective efficacy varies with the type of cellular stress. | [11] |
| Comparative Uptake | HeLa, MC57 fibrosarcoma | Not specified | Not specified | L-enantiomer of R9 shows higher uptake than the D-enantiomer in HS-containing cells. | [14][15] |
| Comparative Uptake | Jurkat T leukemia | Not specified | Not specified | No significant difference in uptake between L- and D-enantiomers in HS-deficient cells. | [14][15] |
| Time-Dependent Uptake | DU145 prostate cancer cells | 50 µM | Fluorescence detection | Uptake of arginine-rich peptides is time-dependent, with varying kinetics based on arginine length. | [16] |
Experimental Protocols
Accurate assessment of (Arg)9 cell penetration requires robust and well-defined experimental protocols. Below are detailed methodologies for the synthesis of this compound and for quantifying its cellular uptake.
Solid-Phase Peptide Synthesis of this compound
Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is the most common method for producing (Arg)9.[17][18][19][20]
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Rink Amide AM resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for the remaining eight arginine residues.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain (Arg)9 as a TFA salt.
Quantification of (Arg)9 Cellular Uptake
1. Fluorescence Microscopy
This method allows for the visualization of the subcellular localization of fluorescently labeled (Arg)9.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-(Arg)9)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled this compound. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.
-
Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in CPP localization.[2]
-
Nuclear Staining: If desired, stain the cell nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images using appropriate filter sets for the fluorophore and DAPI.
2. Flow Cytometry
This technique provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled peptide and the mean fluorescence intensity of the cell population.[21][22][23]
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with fluorescently labeled this compound as described for fluorescence microscopy.
-
Cell Harvesting:
-
Wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium containing serum and transfer the cell suspension to a tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in ice-cold flow cytometry staining buffer. Repeat this wash step twice.
-
Analysis: Analyze the cell suspension on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualizing the Pathways and Processes
To better understand the complex interactions and workflows involved in (Arg)9 cell penetration, the following diagrams have been generated using Graphviz.
Signaling Pathways of (Arg)9 Cellular Uptake
Caption: Mechanisms of (Arg)9 cellular uptake, including endocytosis and direct translocation pathways.
Experimental Workflow for (Arg)9 Synthesis
Caption: Solid-phase peptide synthesis workflow for producing this compound.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for analyzing (Arg)9 cellular uptake via microscopy and flow cytometry.
Conclusion
This compound is a highly effective cell-penetrating peptide with a complex and multifaceted mechanism of cellular entry. Its ability to utilize both endocytic and direct translocation pathways makes it a versatile tool for the intracellular delivery of a wide range of cargo molecules. A thorough understanding of its basic principles, coupled with robust experimental protocols, is essential for its successful application in research and drug development. The potential influence of the TFA counterion on experimental outcomes underscores the importance of careful experimental design and data interpretation. As research in this field continues, a deeper understanding of the intricate interplay between (Arg)9, the cell membrane, and intracellular signaling pathways will undoubtedly unlock even greater potential for this powerful delivery vector.
References
- 1. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. adooq.com [adooq.com]
- 14. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ejbiotechnology.info [ejbiotechnology.info]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 23. portals.broadinstitute.org [portals.broadinstitute.org]
The Neuroprotective Landscape of Poly-Arginine Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for potent neuroprotective agents, poly-arginine peptides have emerged as a promising class of molecules with significant therapeutic potential in acute neurological injuries such as stroke and traumatic brain injury. Their unique ability to traverse cellular membranes and modulate key pathological pathways has garnered considerable interest in the scientific community. This technical guide provides an in-depth overview of the neuroprotective properties of poly-arginine peptides, focusing on their mechanisms of action, experimental validation, and detailed protocols for preclinical evaluation.
Core Mechanism of Action: Mitigating Excitotoxicity and Preserving Neuronal Integrity
The neuroprotective efficacy of poly-arginine peptides is intrinsically linked to their cationic nature, conferred by the guanidinium head-group of the arginine residues. This positive charge is pivotal for their primary mechanism of action: the reduction of glutamate-induced excitotoxicity.
Following an ischemic event or traumatic brain injury, excessive glutamate release triggers the overactivation of N-methyl-D-aspartate (NMDA) and other ionotropic glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺). This intracellular calcium overload initiates a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.
Poly-arginine peptides intervene at a critical early stage of this cascade. They are understood to interact with negatively charged heparan sulfate proteoglycans on the neuronal surface, which facilitates their internalization via endocytosis.[1][2][3] A key hypothesis is that this endocytic process also internalizes cell surface ion channels, including NMDA receptors, thereby reducing the number of available receptors to mediate the excitotoxic calcium influx.[1][4][5] This reduction in intracellular calcium is a cornerstone of their neuroprotective effect.[6][7]
Beyond excitotoxicity, emerging evidence suggests that poly-arginine peptides also exert their protective effects through the preservation of mitochondrial function and modulation of autophagy.[4][8]
Quantitative Efficacy of Poly-Arginine Peptides
The neuroprotective potency of poly-arginine peptides is directly correlated with the number of arginine residues, with efficacy generally increasing with chain length. The D-isomers of these peptides, such as R18D, often exhibit enhanced potency due to their increased resistance to proteolytic degradation.
In Vitro Neuroprotection
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various poly-arginine peptides in in vitro models of neuronal injury.
| Peptide | In Vitro Model | Endpoint | IC50 (µM) | Reference |
| R9 | Glutamic Acid Excitotoxicity | Neuronal Viability | 0.78 | [6] |
| R12 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.5 | [6] |
| R15 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.1-0.5 | [6] |
| R18 | Glutamic Acid Excitotoxicity | Neuronal Viability | ~0.1-0.5 | [6] |
| R9D | Glutamic Acid Excitotoxicity | Neuronal Viability | Not explicitly stated, but effective | [6] |
| K10 (Poly-lysine) | Glutamic Acid Excitotoxicity | Neuronal Viability | Minimal neuroprotection | [6][7] |
| R9/E9 (Neutral) | Glutamic Acid Excitotoxicity | Neuronal Viability | Minimal neuroprotection | [6][7] |
In Vivo Neuroprotection
The subsequent table presents the reduction in infarct volume achieved by poly-arginine peptides in animal models of stroke, primarily the middle cerebral artery occlusion (MCAO) model.
| Peptide | Animal Model | Dosing and Administration | Infarct Volume Reduction (%) | Reference |
| R9D | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 20 | [6][9] |
| R12 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 12.8 | [9][10] |
| R15 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | No significant effect | [9][10] |
| R18 | Rat pMCAO | 1000 nmol/kg IV, 30 min post-MCAO | 20.5 | [9][10] |
| R18D | Rat pMCAO | 300 nmol/kg IV, 10 min post-MCAO | Significant reduction | [11] |
| R18 | Rat tMCAO | 1000 nmol/kg IV, 60 min post-MCAO | 35.1 | [11] |
| R18D | Rat Perinatal HIE | 30-1000 nmol/kg IP, post-HI | 25.9 - 43.8 | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the neuroprotective action of poly-arginine peptides and the experimental procedures used to evaluate them, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Poly-Arginine Peptide-Mediated Neuroprotection
Caption: Proposed signaling pathway for poly-arginine peptide neuroprotection.
Experimental Workflow for In Vivo and In Vitro Assessment
Caption: Experimental workflow for assessing poly-arginine peptide neuroprotection.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk sutures
-
3-0 or 4-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.
-
For permanent MCAO (pMCAO), the suture remains in place. For transient MCAO (tMCAO), the suture is withdrawn after a defined period (e.g., 90 minutes) to allow reperfusion.
-
Administer the poly-arginine peptide or vehicle at the designated time point relative to MCAO onset.
-
After 24 or 48 hours, assess neurological deficits and then euthanize the animal for brain removal.
-
Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
Quantify the infarct volume using image analysis software.
Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in vitro.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Cell viability assays (e.g., MTT, LDH)
Procedure:
-
Culture primary cortical neurons for at least 7-10 days.
-
Replace the culture medium with glucose-free DMEM.
-
Place the cultures in a hypoxic chamber for a defined duration (e.g., 60-90 minutes).
-
To simulate reperfusion, remove the cultures from the chamber and replace the OGD medium with normal, glucose-containing culture medium.
-
Add the poly-arginine peptide at the desired concentration either before, during, or after the OGD period.
-
Incubate for 24 hours post-OGD.
-
Assess neuronal viability using standard assays like MTT (measures mitochondrial activity) or LDH (measures membrane integrity).
Glutamate Excitotoxicity Assay in Primary Neuronal Cultures
This protocol evaluates the ability of a compound to protect against glutamate-induced neuronal death.
Materials:
-
Primary cortical neuron cultures
-
L-glutamic acid
-
Cell viability assays
Procedure:
-
Culture primary cortical neurons for at least 10-14 days to ensure the expression of functional glutamate receptors.
-
Pre-treat the cultures with various concentrations of the poly-arginine peptide for a specified time (e.g., 15-30 minutes).
-
Expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).
-
Remove the glutamate-containing medium and replace it with fresh culture medium (containing the peptide if continuous exposure is desired).
-
Incubate for 24 hours.
-
Measure cell viability to determine the neuroprotective effect of the peptide.
Conclusion
Poly-arginine peptides represent a compelling class of neuroprotective agents with a well-defined, multi-faceted mechanism of action centered on the mitigation of excitotoxicity. The robust in vitro and in vivo data, particularly for longer-chain peptides like R18 and its D-enantiomer, underscore their potential for further development as therapeutics for acute neurological injuries. The detailed protocols and data presented in this guide provide a solid framework for researchers and drug development professionals to further investigate and harness the neuroprotective properties of these promising molecules.
References
- 1. The Neuroprotective Peptide Poly-Arginine-12 (R12) Reduces Cell Surface Levels of NMDA NR2B Receptor Subunit in Cortical Neurons; Investigation into the Involvement of Endocytic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway for polyarginine entry into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Poly-arginine peptides reduce infarct volume in a permanent middle cerebral artery rat stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Dual Role of Trifluoroacetic Acid in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the final cleavage of the synthesized peptide from its solid support and the concomitant removal of acid-labile side-chain protecting groups. Its strong acidity, high volatility, and miscibility with common organic solvents make it highly effective for these purposes. However, its corrosive nature and potential to induce side reactions necessitate a thorough understanding of its application and subsequent removal to ensure the synthesis of high-purity peptides for research and therapeutic development.
This technical guide provides an in-depth overview of the critical functions of TFA in peptide synthesis, detailing cleavage cocktails, the role of scavengers, experimental protocols, and methods for TFA removal and quantification.
The Role of Trifluoroacetic Acid in Peptide Cleavage and Deprotection
In the final step of Fmoc-based SPPS, a strong acid is required to cleave the ester linkage anchoring the peptide to the resin (e.g., Wang resin) and to remove the tert-butyl (tBu)-based protecting groups from various amino acid side chains. TFA is the most commonly used acid for this global deprotection due to its optimal acidity for cleaving these linkages without degrading the peptide backbone.
The cleavage process generates reactive carbocations, most notably the tert-butyl cation, which can lead to undesired side reactions such as the alkylation of sensitive residues like tryptophan, methionine, cysteine, and tyrosine. To mitigate these side reactions, TFA is typically used in a "cleavage cocktail" containing one or more scavenger molecules.
Common Trifluoroacetic Acid Cleavage Cocktails
The composition of the TFA cleavage cocktail is critical and must be tailored to the amino acid sequence of the peptide. The selection of scavengers is paramount in preventing side reactions and ensuring high yield and purity of the final product. Below is a table summarizing common TFA cleavage cocktails and their applications.
| Cocktail Name/Reagents | Composition (v/v/v) | Key Applications & Remarks |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O | General purpose cocktail for peptides without sensitive residues like Met or Cys. TIS is an effective scavenger for tert-butyl cations. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A robust and versatile cocktail for complex peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Trp, Met, and Cys.[1][2] |
| TFA/TIS/H₂O/EDT | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Recommended for peptides containing cysteine to prevent S-tert-butylation and other modifications.[3] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to cocktails containing thiols, suitable for peptides with Trt-protected residues.[4] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% Dimethylsulfide / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues.[5] |
Experimental Protocols
General Peptide Cleavage from Resin
This protocol is a standard procedure for cleaving a peptide from a solid support using a TFA-based cocktail.
Materials:
-
Peptide-resin (dried)
-
TFA cleavage cocktail (freshly prepared)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether
-
Reaction vessel with a frit
-
Collection tube
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
Wash the resin with DCM (3 x 1-2 mL for 100 mg of resin) to swell the resin and remove residual solvents.
-
Remove the final DCM wash and dry the resin under a stream of nitrogen.
-
Add the freshly prepared TFA cleavage cocktail to the resin (e.g., 2-5 mL for 100 mg of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation. The optimal time depends on the peptide sequence and protecting groups.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
Peptide Precipitation and Isolation
Following cleavage, the peptide is precipitated from the TFA solution to separate it from the scavengers and dissolved protecting group fragments.
Procedure:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities. Centrifuge and decant after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Removal of Residual Trifluoroacetic Acid
Residual TFA in the final peptide product can be toxic to cells in culture and interfere with biological assays.[6] Therefore, its removal is a critical step. The following table outlines common methods for TFA removal.
| Method | Principle | Typical Efficiency | Peptide Recovery |
| Lyophilization with HCl | Displacement of the weaker acid (TFA) by a stronger acid (HCl) followed by removal of volatile TFA during freeze-drying.[6][7] | >99% TFA removal after 3 cycles with 10 mM HCl.[8] | 85-95% |
| Ion-Exchange Chromatography | The peptide is bound to an anion exchange resin, allowing TFA to be washed away. The peptide is then eluted with a different counter-ion (e.g., acetate).[7][9] | >99% | 80-90% |
| Ether Precipitation Washes | Repeated washing of the precipitated peptide with cold ether. | Partial removal. Less effective for strongly bound TFA. | High |
Protocol for TFA Removal by Lyophilization with HCl
This is a widely used and effective method for exchanging TFA for chloride ions.[7]
Materials:
-
TFA salt of the peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water (e.g., 1 mg/mL).
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[10]
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution rapidly, preferably in liquid nitrogen.
-
Lyophilize the frozen sample until all the solvent is removed.
-
Repeat steps 1-5 at least two more times to ensure complete removal of TFA.[6] After the final lyophilization, the peptide will be in its hydrochloride salt form.
Quantification of Residual Trifluoroacetic Acid
Accurate quantification of residual TFA is essential for quality control. Several analytical techniques can be employed for this purpose.
| Analytical Method | Principle | Detection Limit |
| ¹⁹F NMR Spectroscopy | Direct detection and quantification of the fluorine atoms in TFA. Provides absolute quantification with an appropriate internal standard.[11][12] | ~0.5 µg/mL |
| Ion Chromatography (IC) | Separation and quantification of trifluoroacetate anions.[13][14] | < 90 ng/mL |
| HPLC-ELSD | Separation by HPLC followed by detection using an Evaporative Light Scattering Detector. | ~1% (w/w) |
Chemical Mechanisms and Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical processes involving TFA in peptide synthesis.
Caption: Mechanism of peptide cleavage from Wang resin by TFA.
Caption: Action of a scavenger (TIS) to prevent side reactions.
Caption: General experimental workflow for peptide cleavage and purification.
Conclusion
Trifluoroacetic acid is a powerful and essential tool in the synthesis of peptides. A comprehensive understanding of its role in cleavage and deprotection, the importance of tailored cleavage cocktails with appropriate scavengers, and meticulous post-cleavage processing are paramount to obtaining high-purity peptides. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to optimize their peptide synthesis workflows, leading to more reliable and reproducible results in their scientific endeavors. The careful management of TFA from its initial use to its final removal is a cornerstone of successful and high-quality peptide synthesis.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharma-asia.com [biopharma-asia.com]
- 12. Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by ¹⁹F solid-state NMR - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 13. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
(Arg)9 TFA: A Technical Guide to its Discovery and Initial Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 TFA, or nona-L-arginine trifluoroacetate, is a cell-penetrating peptide (CPP) that has garnered significant interest in the scientific community for its neuroprotective properties and potential as a drug delivery vehicle.[1][2] Comprising nine L-arginine residues, its highly cationic nature is a key determinant of its biological activity. This technical guide provides an in-depth overview of the discovery and initial research findings related to this compound, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
The discovery that arginine-rich peptides, such as the TAT peptide from the HIV-1 virus, could translocate across cell membranes opened a new avenue for drug delivery.[3] This led to the investigation of synthetic polyarginine peptides, including (Arg)9, to understand the fundamental requirements for cell penetration and to develop more efficient and safer delivery vectors. Subsequent research revealed that these peptides possess intrinsic biological activities, most notably neuroprotection.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound, providing a comparative overview of its efficacy and cytotoxic profile.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Injury Model | Cell Type | Parameter | Value | Reference |
| Glutamic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.78 µM | [1][2][6] |
| Kainic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.81 µM | [6] |
| In Vitro Ischemia (OGD) | Primary Cortical Neurons | IC50 | 6 µM | [6] |
IC50: Half-maximal inhibitory concentration; OGD: Oxygen-Glucose Deprivation
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Treatment Protocol | Outcome | Result | Reference |
| Rat Permanent Middle Cerebral Artery Occlusion (pMCAO) | 1 µM/kg (600 µL); i.v.; once, for 30 min | Infarct Volume Reduction | 20% | [6] |
i.v.: intravenous
Table 3: Cytotoxicity Profile of Polyarginine Peptides
| Peptide | Cell Line | Assay | Concentration | Cell Viability | Reference |
| Polyarginine Peptides (general) | Various | MTT Assay | Not Specified | High concentrations can be cytotoxic | [7] |
Note: Specific CC50 or LD50 values for this compound were not detailed in the initial research findings reviewed. Cytotoxicity is generally dose-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the initial research on this compound.
Solid-Phase Peptide Synthesis of this compound
Objective: To synthesize nona-L-arginine peptide with a TFA counterion.
Materials:
-
Fmoc-L-Arg(Pbf)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) with 0.1% TFA
-
Water with 0.1% TFA
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amine. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate Fmoc-L-Arg(Pbf)-OH by dissolving it with coupling reagents (e.g., HBTU, HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each of the nine arginine residues.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the Pbf protecting groups from the arginine side chains.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/ACN with 0.1% TFA.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of increasing acetonitrile concentration in water (both with 0.1% TFA) to elute the peptide.[8][9]
-
Collect fractions containing the pure peptide.
-
-
Lyophilization: Freeze-dry the purified peptide fractions to obtain this compound as a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
In Vitro Neuroprotection Assay (Glutamic Acid Excitotoxicity Model)
Objective: To assess the neuroprotective effect of this compound against glutamate-induced neuronal death.
Materials:
-
Primary cortical neuronal cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution
-
Glutamic acid solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Protocol:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at an appropriate density and culture for 7-10 days.
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the peptide solutions to the neuronal cultures.
-
-
Induction of Excitotoxicity:
-
After a pre-incubation period with the peptide (if applicable), add glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Include control wells with no peptide and no glutamate (negative control) and wells with glutamate but no peptide (positive control for toxicity).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Assessment of Cell Viability (LDH Assay):
-
Centrifuge the plates to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagents according to the manufacturer's instructions.[10][11][12]
-
Incubate at room temperature for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each condition relative to the positive control (100% toxicity).
-
Plot the percentage of neuroprotection against the peptide concentration and determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a specialized buffer)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[7]
-
Peptide Treatment:
-
Prepare a range of concentrations of this compound in the culture medium.
-
Replace the existing medium with the peptide-containing medium.
-
Include untreated cells as a control for 100% viability.
-
-
Incubation: Incubate the plates for 24-48 hours.[7]
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.[7]
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against peptide concentration to determine the cytotoxic effects.
-
Mandatory Visualizations
Signaling Pathway
The neuroprotective effects of this compound are believed to be mediated, at least in part, through the activation of pro-survival signaling pathways. The PI3K/Akt pathway is a critical regulator of neuronal survival and is a putative target for this compound's action.[14][15][16][17]
Caption: Putative PI3K/Akt signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the discovery and initial evaluation of a neuroprotective peptide like this compound.
Caption: A generalized workflow for the evaluation of neuroprotective peptides.
Conclusion
The initial research on this compound has established it as a promising neuroprotective agent with the ability to penetrate cells. The quantitative data from in vitro and in vivo models demonstrate its potential efficacy in mitigating neuronal damage in the context of excitotoxicity and ischemia. The provided experimental protocols offer a foundation for researchers to replicate and build upon these initial findings. The proposed involvement of the PI3K/Akt signaling pathway provides a framework for further mechanistic studies. This technical guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of this compound and encouraging further investigation into its therapeutic potential.
References
- 1. mybiosource.com [mybiosource.com]
- 2. adooq.com [adooq.com]
- 3. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neuroprotection Signaling of Nuclear Akt in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Neuroprotection Signaling of Nuclear Akt in Neuronal Cells | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Neuroprotection Against Parkinson’s Disease Through the Activation of Akt/GSK3β Signaling Pathway by Tovophyllin A [frontiersin.org]
- 17. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Impact of Trifluoroacetic Acid (TFA) Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetic acid (TFA) is a ubiquitous counterion in synthetic peptides and other purified small molecules due to its utility in reversed-phase high-performance liquid chromatography (RP-HPLC). While often considered a mere spectator in biological assays, emerging evidence reveals that the TFA salt form of a compound can exert significant and often overlooked biological effects on cells. This guide provides a comprehensive technical overview of the known cellular impacts of TFA salts, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways. Understanding these effects is critical for the accurate interpretation of experimental data and for the development of safe and effective therapeutic agents.
Data Presentation: Quantitative Effects of TFA Salt on Cellular Processes
The biological effects of TFA are dose-dependent and cell-type specific, ranging from inhibition of proliferation to induction of cytotoxicity. The following tables summarize the quantitative data available in the literature.
| Cell Type | TFA Concentration | Effect | Reference(s) |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell number and thymidine incorporation. 10% inhibition of proliferation at 100 nM. | [1] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell proliferation. | [1] |
| Neonatal Mouse Calvariae | 10 nM - 100 nM | Reduced cell proliferation. | [1] |
| Murine Glioma Cells (C6) | 0.5 mM - 7.0 mM | Slight enhancement of cell growth and [3H]leucine incorporation, suggesting increased protein synthesis. | |
| Caco-2 (Human Colorectal Adenocarcinoma) | > 500 µM | Growth-inhibitory effects. | [2] |
| C18:3 t9,t11,t13 TFA isomer in Caco-2 | 23 µM (IC50) | High cytotoxic potential. | [2] |
Table 1: Effects of TFA Salt on Cell Proliferation and Viability. This table summarizes the dose-dependent effects of TFA on the proliferation and viability of various cell types.
| Cell Line | Compound | IC50 Value | Assay | Reference(s) |
| Caco-2 | Trans-ferulic acid (TFA) | 12.58 µM | MTT Assay | [3] |
Table 2: Cytotoxicity of TFA-Associated Compounds. This table provides IC50 values for compounds that may be present as TFA salts, highlighting the importance of considering the entire molecular entity. Note: Data for TFA salt alone across a wide range of cell lines is limited in publicly available literature.
Key Cellular Mechanisms and Signaling Pathways Affected by TFA Salt
TFA can modulate cellular behavior through various mechanisms, including direct interaction with cell surface receptors and influencing inflammatory signaling cascades.
Allosteric Modulation of the Glycine Receptor
A significant finding is the action of TFA as a selective allosteric modulator of the glycine receptor (GlyR), a member of the cys-loop family of ligand-gated ion channels. TFA enhances the currents elicited by low concentrations of glycine in both homomeric α1 and heteromeric α1β GlyRs[4]. This modulation is reversible and does not occur at maximally-effective glycine concentrations, which is characteristic of an allosteric mechanism[4]. This finding is particularly relevant in neuroscience research and drug development targeting the central nervous system, as unintended modulation of GlyRs by TFA could lead to confounding results.
References
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans fatty acids affect cellular viability of human intestinal Caco-2 cells and activate peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Core Applications of (Arg)9 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 Trifluoroacetate ((Arg)9 TFA), a nona-L-arginine peptide, stands at the forefront of cell-penetrating peptide (CPP) technology. Its remarkable ability to traverse cellular membranes has positioned it as a critical tool in drug delivery and biomedical research. The trifluoroacetate salt form is common due to its role in the purification process of the synthetically produced peptide. This technical guide provides a comprehensive overview of the fundamental research on this compound applications, detailing its mechanisms of action, experimental protocols, and key quantitative data to support its use in therapeutic and research contexts.
Core Application: Cell-Penetrating Peptide for Cargo Delivery
(Arg)9 is renowned for its capacity to transport a wide array of cargo molecules across the cell membrane, including small molecules, peptides, proteins, nucleic acids, and nanoparticles.[1] The highly cationic nature of the nine arginine residues is crucial for its interaction with the negatively charged cell surface, initiating the uptake process.
Mechanism of Cellular Uptake
The primary mechanism for the cellular entry of (Arg)9 and its cargo is heparan sulfate proteoglycan (HSPG)-mediated endocytosis .[2][3] This energy-dependent pathway involves several key steps, as illustrated below. While direct translocation across the plasma membrane has been proposed, the consensus in recent literature points towards endocytosis as the dominant pathway for live cells.[2][4]
Experimental Protocols for Assessing Cellular Uptake
(Arg)9 is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-Arg(Pbf)-OH amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent eight arginine residues.
-
Cleavage and Deprotection: After the final arginine is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide-Cargo Labeling: Label the (Arg)9-cargo complex with a fluorescent dye (e.g., FITC, TAMRA) according to the manufacturer's protocol.
-
Incubation: Wash the cells with phosphate-buffered saline (PBS) and incubate them with the fluorescently labeled (Arg)9-cargo complex at a desired concentration (e.g., 1-10 µM) in serum-free media for a specific time (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with PBS to remove non-internalized peptide. Detach the cells using trypsin and neutralize with complete media.
-
Flow Cytometry Analysis: Centrifuge the cells and resuspend them in FACS buffer (PBS with 1% FBS). Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity correlates with the amount of internalized peptide-cargo complex.[7][8][9]
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips.
-
Incubation: Treat the cells with the fluorescently labeled (Arg)9-cargo complex as described in the flow cytometry protocol. For co-localization studies, incubate with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes) during the last 30-60 minutes of incubation.
-
Washing and Fixation: Wash the cells three times with PBS. For live-cell imaging, proceed directly to imaging. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by washing.
-
Imaging: Mount the coverslips on microscope slides. Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophores.[4][10][11]
Neuroprotective Applications
This compound has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury.
Mechanism of Neuroprotection
The neuroprotective action of (Arg)9 is linked to its ability to reduce excitotoxic neuronal death. This is achieved by decreasing the influx of calcium ions (Ca2+) through N-methyl-D-aspartate (NMDA) receptors. It is hypothesized that (Arg)9 induces the endocytic internalization of these cell surface ion channels, thereby reducing their availability to respond to excitotoxic stimuli like glutamate.[6][10][12][13]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective potential of this compound has been quantified in several preclinical models.
| Model | Parameter | Result | Reference |
| In Vitro Glutamic Acid Excitotoxicity | IC50 | 0.78 µM | [1][5][7][14] |
| In Vitro Kainic Acid Excitotoxicity | IC50 | 0.81 µM | [5][15] |
| In Vitro Ischemia (OGD) | IC50 | 6 µM | [5][15] |
| In Vivo Rat Stroke Model (pMCAO) | Infarct Volume Reduction | ~20% at 1 µM/kg (i.v.) | [5][15] |
Toxicity Profile
While arginine itself is a naturally occurring amino acid, high concentrations of poly-L-arginine can exhibit cytotoxicity. The toxicity is thought to be related to the high positive charge of the peptide, which can lead to membrane disruption.
Quantitative Toxicity Data
Experimental Protocols for Functional Assessment
Endosomal Escape Assay (Calcein Leakage)
This assay determines the ability of (Arg)9 to facilitate the release of cargo from endosomes into the cytoplasm.
Protocol:
-
Cell Loading: Incubate cells with a high concentration of calcein AM (e.g., 1-2 µM) for 30 minutes at 37°C. Calcein AM is cell-permeable and is hydrolyzed by intracellular esterases to the membrane-impermeable fluorescent dye calcein, which becomes trapped in the cytoplasm and endosomes.
-
Washing: Wash the cells thoroughly with PBS to remove extracellular calcein AM.
-
Incubation with (Arg)9: Treat the calcein-loaded cells with (Arg)9 at various concentrations for a defined period (e.g., 1-4 hours).
-
Imaging: Observe the cells under a fluorescence microscope. If (Arg)9 induces endosomal escape, the punctate fluorescence of calcein trapped in endosomes will redistribute to a diffuse cytoplasmic fluorescence.[2][4][18]
Endosomal Escape Assay (Chloroquine Co-treatment)
Chloroquine is a lysosomotropic agent that can be used to artificially induce endosomal escape and assess its impact on the efficacy of a delivered cargo.
Protocol:
-
Cell Treatment: Treat cells with the (Arg)9-cargo complex in the presence or absence of chloroquine (typically 50-100 µM).
-
Functional Readout: After an appropriate incubation period, assess the biological activity of the delivered cargo. For example, if the cargo is a pro-apoptotic peptide, measure cell viability.
-
Analysis: A significant enhancement of the cargo's biological activity in the presence of chloroquine suggests that endosomal escape is a limiting step for the cargo's function and that the cargo was successfully delivered to the endosomes by (Arg)9.[16][19][20][21]
Conclusion
This compound is a potent and versatile cell-penetrating peptide with significant applications in drug delivery and as a neuroprotective agent. Its primary mechanism of cellular entry via heparan sulfate proteoglycan-mediated endocytosis is well-documented. The experimental protocols provided in this guide offer a robust framework for synthesizing, quantifying, and visualizing the uptake and functional effects of (Arg)9 and its conjugates. While its toxicity profile requires careful consideration, particularly for in vivo applications, the continued research into (Arg)9 and related arginine-rich peptides holds great promise for the development of novel therapeutics capable of reaching previously inaccessible intracellular targets.
References
- 1. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Flow Cytometry Protocol | Abcam [abcam.com]
- 9. Flow Cytometry Protocols | Antibodies.com [antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Thirteen-week oral toxicity study of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Arg)9 TFA in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nona-L-arginine ((Arg)9) is a widely recognized cell-penetrating peptide (CPP) utilized for the intracellular delivery of a diverse range of cargo molecules, including small molecules, peptides, proteins, and nucleic acids.[1] Its highly cationic nature, conferred by the nine consecutive arginine residues, facilitates its interaction with the cell membrane and subsequent internalization.[2] However, synthetic peptides like (Arg)9 are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often an (Arg)9 TFA salt.[3]
It is crucial for researchers to be aware that the TFA counter-ion can exert its own biological effects, often leading to cytotoxicity and inhibition of cell proliferation at nanomolar concentrations.[3] This can confound experimental results and lead to misinterpretation of the peptide's activity. Therefore, it is highly recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl), prior to in vitro studies.[1][4]
These application notes provide detailed protocols for the preparation and use of (Arg)9 in in vitro cell culture, including procedures for TFA counter-ion exchange, assessment of cellular uptake, and evaluation of cytotoxicity.
Data Presentation
Table 1: Neuroprotective Activity of (Arg)9 in Primary Cortical Neuronal Cultures
| Injury Model | (Arg)9 IC50 (µM) | Reference |
| Glutamic Acid Induced Excitotoxicity | 0.78 | [5][6] |
| Kainic Acid Induced Excitotoxicity | 0.81 | [5][6] |
| In Vitro Ischemia (Oxygen-Glucose Deprivation) | 6.0 | [5][6] |
Table 2: Effect of TFA Counter-ion on Cell Viability
| Cell Type | TFA Concentration | Effect on Cell Proliferation | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Inhibition (up to 10% at 100 nM) | [3] |
| Articular Chondrocytes | Not specified | Inhibition | [4] |
| Murine Glioma Cells | Micromolar concentrations (0.5-7.0 mM) | Enhancement of cell growth | [3] |
Experimental Protocols
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counter-ion Exchange
This protocol describes a method to replace the TFA counter-ion of synthetic (Arg)9 peptide with the more biologically compatible HCl counter-ion.
Materials:
-
This compound peptide
-
100 mM Hydrochloric Acid (HCl) solution
-
Distilled, sterile water
-
Lyophilizer
-
Microcentrifuge tubes
Procedure:
-
Dissolve the this compound peptide in distilled water to a concentration of 1 mg/mL.[7]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[8]
-
Allow the solution to stand at room temperature for at least 1 minute.[7]
-
Freeze the solution at -80°C or in liquid nitrogen.[7]
-
Lyophilize the frozen solution overnight to remove all liquid.[7]
-
Repeat steps 1-5 at least two more times to ensure complete exchange.[7]
-
After the final lyophilization, dissolve the (Arg)9 HCl peptide in a buffer of choice for your cell culture experiments.
Protocol 2: Assessment of (Arg)9 Cellular Uptake by Confocal Microscopy
This protocol details the use of fluorescently labeled (Arg)9 to visualize its uptake into live cells.
Materials:
-
Fluorescently labeled (Arg)9 (e.g., Fluo-(Arg)9)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium (e.g., Opti-MEM)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope (CLSM)
Procedure:
-
Seed cells on glass-bottom dishes and culture to the desired confluency.
-
Prepare a stock solution of fluorescently labeled (Arg)9 in sterile water or PBS.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed complete medium.
-
Add the fluorescently labeled (Arg)9 to the cells at the desired final concentration (e.g., 2-20 µM).[9]
-
Incubate the cells for the desired time period (e.g., 60 minutes) at 37°C in a CO2 incubator.[9]
-
Gently wash the cells three times with pre-warmed PBS to remove extracellular peptide.
-
Add fresh medium or PBS to the cells for imaging.
-
Visualize the cellular uptake of the fluorescently labeled (Arg)9 using a confocal microscope with appropriate laser excitation and emission filter sets.
Protocol 3: Cell Viability Assay
This protocol provides a general method to assess the cytotoxicity of (Arg)9 using a colorimetric assay such as MTT or CCK-8.
Materials:
-
(Arg)9 peptide (TFA or HCl salt)
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Culture the cells overnight to allow for attachment.
-
Prepare serial dilutions of the (Arg)9 peptide in complete culture medium.
-
Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways
The cellular entry of (Arg)9 is a complex process that can occur through multiple pathways, primarily direct translocation across the plasma membrane and endocytosis. The predominant pathway can be dependent on the peptide concentration, cell type, and the presence of cargo.[10]
Heparan Sulfate Proteoglycan (HSPG)-Mediated Endocytosis: At lower concentrations, (Arg)9 is thought to initially bind to negatively charged heparan sulfate proteoglycans on the cell surface.[11] This interaction can trigger clustering of HSPGs and subsequent internalization via endocytosis.[12] Once inside endosomes, the peptide and its cargo need to escape into the cytoplasm to reach their target.
Direct Translocation and Intracellular Calcium: At higher concentrations (≥10 µM), (Arg)9 can induce a rapid, non-endocytic entry into the cytoplasm.[5][7] This process has been linked to a transient increase in intracellular calcium concentration.[5][7] The influx of extracellular calcium and release from intracellular stores, such as the endoplasmic reticulum, appears to be a prerequisite for this direct translocation.[7] This increase in intracellular calcium can lead to the transient exposure of phosphatidylserine on the outer leaflet of the plasma membrane, which may facilitate the peptide's entry.[7]
References
- 1. genscript.com.cn [genscript.com.cn]
- 2. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Flow Cytometry to Analyze Intracellular Location and Trafficking of Cargo in Cell Populations | Springer Nature Experiments [experiments.springernature.com]
- 10. rheniumbio.co.il [rheniumbio.co.il]
- 11. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Arg)9 TFA Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 TFA, a cell-penetrating peptide composed of nine L-arginine residues, has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2][3][4] This document provides detailed application notes and protocols for assessing the neuroprotective effects of this compound. The methodologies described herein are based on established in vitro assays that simulate ischemic and excitotoxic damage, key pathological events in a range of neurological disorders.[5][6] The intrinsic neuroprotective capacity of arginine-rich cell-penetrating peptides like this compound makes them promising candidates for therapeutic development and valuable tools for neuroscience research.[6][7]
Data Presentation
The neuroprotective efficacy of this compound has been quantified across different in vitro injury models. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency in mitigating neuronal death induced by various insults.
| In Vitro Injury Model | Injurious Agent | This compound IC50 (µM) | Reference |
| Excitotoxicity | Glutamic Acid | 0.78 | [1][2][8] |
| Excitotoxicity | Kainic Acid | 0.81 | [1][4][8] |
| In Vitro Ischemia | Oxygen-Glucose Deprivation | 6.0 | [1][4][8] |
Proposed Mechanism of Neuroprotection
The neuroprotective effect of this compound is believed to be mediated by its ability to induce the endocytosis of cell surface receptors.[6][9] In the context of excitotoxicity, excessive stimulation of glutamate receptors leads to a massive influx of calcium ions (Ca2+), triggering downstream cell death pathways. This compound, through its cationic and arginine-rich nature, interacts with the cell membrane, promoting the internalization of ion channels, including glutamate receptors. This process effectively reduces the number of available receptors on the cell surface, thereby attenuating the detrimental Ca2+ influx and subsequent neuronal damage.[6][7]
Caption: Proposed mechanism of this compound-mediated neuroprotection.
Experimental Protocols
The following are detailed protocols for inducing neuronal injury in primary cortical cultures and assessing the neuroprotective effects of this compound.
Primary Cortical Neuronal Culture
This protocol outlines the basic steps for establishing primary neuronal cultures from rodent embryos, a common model for in vitro neuroprotection studies.
Caption: Workflow for primary cortical neuronal culture preparation.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Trypsin-EDTA
-
DNase I
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Poly-L-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Dissect the embryonic cortices (E15-E18) in ice-cold dissection medium.
-
Mince the cortical tissue and incubate with trypsin-EDTA to dissociate the cells.
-
Neutralize the trypsin and gently triturate the tissue to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-L-lysine coated plates at a desired density (e.g., 1.5 x 10^5 cells/cm^2).
-
Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere.
-
Allow the neurons to mature for 7-10 days in vitro before initiating neuroprotection assays.
Glutamic Acid Excitotoxicity Assay
This assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Mature primary cortical neuronal cultures (7-10 DIV)
-
Locke’s buffer
-
L-glutamic acid
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, LDH assay kit)
Procedure:
-
Prepare a stock solution of L-glutamic acid in an appropriate solvent.
-
Prepare various concentrations of this compound in Locke’s buffer.
-
Gently wash the mature neuronal cultures twice with Locke’s buffer.
-
Pre-treat the cultures with different concentrations of this compound for a specified duration (e.g., 10-30 minutes).
-
Introduce a toxic concentration of L-glutamic acid (e.g., 50-100 µM) to the cultures (except for the no-insult control wells).
-
Co-incubate the cultures with this compound and glutamic acid for a defined period (e.g., 24 hours).
-
Assess neuronal viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Include appropriate controls: no-insult (vehicle only), insult-only (glutamic acid without this compound), and a positive control neuroprotective agent if available.
Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model of ischemia assesses the neuroprotective efficacy of this compound in conditions mimicking stroke.
Caption: Experimental workflow for the Oxygen-Glucose Deprivation (OGD) assay.
Materials:
-
Mature primary cortical neuronal cultures
-
Glucose-free Locke’s buffer
-
Hypoxic chamber or incubator capable of regulating O2 and CO2 levels
-
This compound stock solution
-
Cell viability assay reagent
Procedure:
-
Gently wash the mature neuronal cultures with glucose-free Locke’s buffer.
-
Replace the medium with deoxygenated, glucose-free Locke’s buffer.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a duration sufficient to induce neuronal death (e.g., 60-90 minutes).
-
Terminate the OGD by removing the plates from the hypoxic chamber and replacing the glucose-free medium with the original, pre-conditioned, glucose-containing culture medium. This step simulates reperfusion.
-
Add different concentrations of this compound to the cultures at the onset of reperfusion.
-
Incubate the cultures for 24 hours under normoxic conditions.
-
Measure neuronal viability using a suitable assay.
-
Include a normoxic control group and an OGD-only control group.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers interested in investigating the neuroprotective effects of this compound. These assays are robust and have been instrumental in characterizing the therapeutic potential of this and other arginine-rich cell-penetrating peptides. The consistent and potent neuroprotective activity of this compound across different injury models underscores its promise as a lead compound for the development of novel treatments for neurological disorders characterized by excitotoxicity and ischemic damage.[1][6]
References
- 1. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reconstitution and Storage of Lyophilized Nona-arginine ((Arg)9) TFA
Introduction
Nona-arginine, (Arg)9, is a highly cationic cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2][3][4] Due to the presence of nine guanidinium head groups in its arginine residues, (Arg)9 exhibits a strong positive charge, which is crucial for its interaction with the negatively charged cell surface.[5] Peptides like (Arg)9 are typically synthesized using solid-phase peptide synthesis (SPPS), a process that often utilizes trifluoroacetic acid (TFA) for cleavage from the resin support.[6][7] Consequently, the final lyophilized product is supplied as a TFA salt.
The trifluoroacetate counter-ion can influence experimental outcomes, with some studies reporting effects on cell proliferation at concentrations as low as 10 nM.[6] Therefore, proper handling, reconstitution, and storage procedures are critical to ensure peptide integrity, minimize experimental variability, and obtain reliable, reproducible results. For highly sensitive in vitro or in vivo studies, exchanging the TFA salt for a more biologically compatible one, such as hydrochloride or acetate, may be advisable.[6]
Physicochemical Properties and Solubility
(Arg)9 TFA is a white to off-white lyophilized powder. Its high polarity, conferred by the numerous arginine residues, dictates its solubility profile. The peptide is readily soluble in polar solvents.
Table 1: Properties and Recommended Solvents for this compound
| Property | Value / Recommendation | Source |
| Molecular Weight | ~1537.7 g/mol | [8] |
| Appearance | Lyophilized white to off-white powder | General Knowledge |
| Primary Recommended Solvents | Sterile, nuclease-free water; Sterile Phosphate-Buffered Saline (PBS) | [9][10] |
| Other Suitable Solvents | Cell culture medium (for direct use); Polar organic solvents (e.g., methanol, ethanol) | [10] |
| Solvents to Avoid | Non-polar organic solvents (e.g., hexane, dichloromethane) | [10] |
Storage and Stability
Proper storage is essential to prevent the degradation of the peptide. Following the guidelines below will ensure the long-term stability and performance of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | 12+ months | Protect from moisture. Allow vial to equilibrate to room temperature before opening. |
| Reconstituted Stock Solution | 2°C to 8°C | Up to 1 week | For short-term use. Prone to microbial contamination if not handled aseptically. |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a 1 mM Stock Solution
This protocol describes the preparation of a concentrated stock solution that can be diluted for various experimental applications.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or sterile PBS
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents condensation from entering the vial, which can degrade the peptide.
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 1 mM).
-
Formula: Volume (L) = [Mass of Peptide (g)] / [Molecular Weight ( g/mol ) x Desired Concentration (mol/L)]
-
Example for 1 mg of this compound (MW ≈ 1537.7 g/mol ) to make a 1 mM stock:
-
Volume (L) = (0.001 g) / (1537.7 g/mol * 0.001 mol/L) = 0.00065 L
-
Volume = 650 µL
-
-
-
Reconstitute: Add the calculated volume of sterile water or PBS to the vial.
-
Dissolve: Cap the vial and gently vortex or pipette the solution up and down until the lyophilized powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot and Store: Dispense the stock solution into single-use, sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to a final working concentration for treating cells.
Materials:
-
1 mM this compound stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 1 mM this compound stock solution on ice.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final working concentration in your culture volume. Typical working concentrations range from 1 µM to 20 µM.[5]
-
Formula: V1 * C1 = V2 * C2
-
V1 = Volume of stock solution
-
C1 = Concentration of stock solution (1 mM or 1000 µM)
-
V2 = Final volume of cell culture medium
-
C2 = Desired final concentration (e.g., 10 µM)
-
-
Example for a final volume of 2 mL at a final concentration of 10 µM:
-
V1 = (2000 µL * 10 µM) / 1000 µM = 20 µL
-
-
-
Prepare Working Solution: Add the calculated volume (20 µL) of the 1 mM stock solution to the final volume (2 mL) of pre-warmed cell culture medium.
-
Mix and Apply: Gently mix the solution by pipetting. The medium containing (Arg)9 is now ready to be added to the cells.
Visualized Workflows and Pathways
Caption: Workflow for reconstituting and storing lyophilized this compound.
Caption: Proposed cellular uptake mechanism for (Arg)9 peptides.[3][4]
References
- 1. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. genscript.com.cn [genscript.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound salt | C56H111F3N36O12 | CID 145707711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing (Arg)9 TFA in Research Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9, also known as Nona-L-arginine, is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues.[1][2] Due to its highly cationic nature, it can efficiently traverse cellular membranes, making it a valuable tool for delivering a variety of molecular cargo into cells, including small molecules, peptides, and nucleic acids.[3][4] This peptide is typically supplied as a trifluoroacetate (TFA) salt, which results from the purification process using high-performance liquid chromatography (HPLC).[3] The TFA counterion can influence the peptide's net weight and solubility.[3]
Proper solubilization of (Arg)9 TFA is critical for its effective use in research and drug development applications. The highly basic nature of the peptide, conferred by the numerous guanidinium groups of the arginine residues, dictates its solubility characteristics. This document provides detailed application notes and protocols for dissolving this compound in common research buffers.
Physicochemical Properties and Solubility Principles
(Arg)9 is a strongly basic peptide. To predict its solubility, one can assign a positive charge to each arginine residue and the N-terminus, resulting in a high net positive charge at neutral pH.[5][6] General principles for dissolving basic peptides are as follows:
-
Acidic Conditions Enhance Solubility : Basic peptides are most soluble in acidic solutions where the amine and guanidinium groups are fully protonated, preventing aggregation.[6][7]
-
Water as a First Choice : For many basic peptides, sterile distilled water is a good initial solvent to try.[6]
-
TFA Salts : The presence of TFA as a counterion generally enhances the solubility of peptides in aqueous solutions.[3]
Solubility of (Arg)9 in Various Research Buffers
Direct quantitative solubility data for this compound in a wide range of buffers is not extensively published. However, based on available data for the closely related (Arg)9 acetate and general principles for basic peptides, the following table summarizes expected solubility.
| Buffer | pH Range | Reported/Expected Solubility | Recommendations & Remarks |
| Water (Sterile, Deionized) | ~7.0 | High | Recommended as the initial solvent. If solubility is limited, add a small amount of acid. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | ≥ 100 mg/mL (for (Arg)9 acetate)[8] | Excellent solubility is expected. Sonication may be required to achieve high concentrations.[8] |
| Tris Buffer | 7.0 - 9.0 | High | Should be readily soluble, especially at the lower end of the pH range. |
| HEPES Buffer | 6.8 - 8.2 | High | Good solubility is expected across the buffering range. |
| MES Buffer | 5.5 - 6.7 | High | The acidic nature of this buffer should promote excellent solubility. |
Note: The provided solubility in PBS is for the acetate salt, but similar high solubility is anticipated for the TFA salt. It is always recommended to first test the solubility with a small amount of the peptide.[9]
Experimental Protocols
Protocol 1: General Solubilization of this compound
This protocol is the recommended starting point for dissolving this compound for most applications.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water or 0.1% acetic acid in water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Add the desired volume of sterile, deionized water to achieve the target concentration (e.g., start with 10 mg/mL).
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in an ice-water bath and sonicate for short bursts (e.g., 3 cycles of 10-15 seconds).[7][9] This helps to break up aggregates.
-
If the peptide remains insoluble in water, use a fresh aliquot and repeat the process with a dilute acidic solution (e.g., 0.1% acetic acid).[10]
-
Once the peptide is dissolved, this stock solution can be diluted into the final research buffer (e.g., PBS, Tris, HEPES).
Protocol 2: Preparation of a High-Concentration Stock Solution in PBS
This protocol is based on the reported high solubility of (Arg)9 in PBS.[8]
Materials:
-
Lyophilized this compound peptide
-
Sterile 1X PBS, pH 7.4
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized peptide vial to room temperature.
-
Centrifuge the vial to collect the powder at the bottom.
-
Add the required volume of sterile 1X PBS (pH 7.4) to the vial to achieve the desired final concentration (up to 100 mg/mL).[8]
-
Recap the vial and vortex for 1-2 minutes.
-
If complete dissolution is not achieved, place the vial in a bath sonicator.[8]
-
Sonicate until the solution is clear. This may require several minutes. Use an ice-water bath to prevent overheating of the sample.
-
Once dissolved, the stock solution should be stored appropriately.
Storage and Handling of this compound Solutions
-
Storage: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C.[11] Peptide solutions have limited shelf life.[11] It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[11]
-
Stability: Peptides rich in arginine can be susceptible to degradation at high pH. It is advisable to prepare stock solutions in a slightly acidic solvent and dilute into the final buffer shortly before use.
Troubleshooting
-
Peptide Won't Dissolve: If the peptide does not dissolve in water or your desired buffer, prepare a concentrated stock solution in a small amount of 10-30% acetic acid or 0.1% TFA, and then dilute this acidic stock into your final buffer.[5][6][12]
-
Solution is Cloudy: A cloudy solution indicates that the peptide is not fully dissolved and may be aggregated. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and use the clear supernatant.[13] The concentration of the supernatant should be determined, for example by UV-Vis spectrophotometry, if the exact concentration is critical.
-
Use of Organic Solvents: If aqueous solutions fail, a minimal amount of an organic solvent like DMSO can be used to dissolve the peptide first, followed by slow, dropwise addition to the aqueous buffer with vigorous stirring.[7] This should be a last resort as organic solvents may interfere with biological assays.
Visualized Workflows
Caption: General workflow for dissolving this compound peptide.
Caption: Troubleshooting steps for dissolving difficult peptides.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. scbt.com [scbt.com]
- 3. Nonaarginine/(Arg)9 peptide [novoprolabs.com]
- 4. jpt.com [jpt.com]
- 5. biobasic.com [biobasic.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cargo Conjugation to Nona-L-arginine ((Arg)9)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nona-L-arginine, commonly referred to as (Arg)9, is a cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes.[1][2] This property makes it an exceptional vector for delivering a wide array of cargo molecules—such as small molecule drugs, peptides, proteins, and nucleic acids—into cells. The synthesis and subsequent purification of (Arg)9, typically via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), often results in the peptide as a trifluoroacetate (TFA) salt.[3][4] This document provides detailed protocols for various methods of conjugating cargo to the (Arg)9 peptide and for the subsequent purification and characterization of the resulting conjugate.
Synthesis and Purification of (Arg)9 Peptide
Prior to conjugation, high-purity (Arg)9 peptide is required. The following protocols outline the standard procedures for its synthesis and purification.
Protocol 1.1: Solid-Phase Peptide Synthesis (SPPS) of (Arg)9
This protocol describes the synthesis of (Arg)9 using Fmoc (Fluorenylmethyloxycarbonyl) chemistry. The primary challenge in synthesizing arginine-rich peptides is protecting the highly basic and nucleophilic guanidinium side group to prevent unwanted side reactions.[5]
Principle: The peptide is assembled stepwise on an insoluble resin support. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Activate Fmoc-Arg(Pbf)-OH by dissolving it with HBTU and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion using a Kaiser test.[5]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for a total of nine arginine residues.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.[5] Centrifuge to pellet the peptide and decant the ether.
Protocol 1.2: Purification of (Arg)9 TFA by RP-HPLC
RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[4] For arginine-containing peptides, TFA is typically used as an ion-pairing agent to improve peak shape and resolution.[3]
Materials:
-
Crude (Arg)9 peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude (Arg)9 peptide in a small amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Purification:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
-
Monitor the elution profile at 210-220 nm.[4]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the identity via mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final (Arg)9 peptide as a white, fluffy TFA salt.[4]
Cargo Conjugation Protocols
The choice of conjugation strategy depends on the available functional groups on the cargo molecule and the desired attachment site on the (Arg)9 peptide.
Protocol 2.1: N-Terminal Conjugation via Amide Bond Formation
This is the most straightforward method, targeting the free alpha-amino group at the N-terminus of the (Arg)9 peptide. It is ideal for cargo molecules that are stable in mildly basic conditions and can be activated with an N-Hydroxysuccinimide (NHS) ester.
Principle: The nucleophilic N-terminal amine of (Arg)9 attacks the electrophilic carbonyl carbon of the NHS-ester activated cargo, forming a stable amide bond and releasing NHS as a byproduct.
Materials:
-
Pure this compound
-
NHS-ester activated cargo
-
Anhydrous DMF or DMSO
-
Base: DIEA or Triethylamine (TEA)
-
Reaction buffer (optional): Sodium bicarbonate or PBS, pH 8.0-8.5
Procedure:
-
Peptide Dissolution: Dissolve this compound in DMF or DMSO.
-
Cargo Dissolution: Dissolve the NHS-ester activated cargo in a separate vial of anhydrous DMF or DMSO.
-
pH Adjustment: Add 2-3 molar equivalents of DIEA to the (Arg)9 solution to neutralize the TFA salt and deprotonate the N-terminal amine, raising the pH to ~8.0.
-
Conjugation Reaction: Add the cargo solution to the peptide solution (typically a 1.1 to 1.5-fold molar excess of cargo).
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Monitoring: Monitor the reaction progress by analytical HPLC and mass spectrometry to observe the formation of the conjugate and consumption of the starting materials.
-
Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris) to quench any unreacted NHS-ester.
-
Purification: Purify the resulting conjugate using RP-HPLC as described in Protocol 1.2.
Protocol 2.2: Direct Arginine Side-Chain Conjugation
While challenging due to the high pKa of the guanidinium group (~12.5), direct modification of arginine side chains is possible under specific, mild conditions. This method allows for multiple cargo attachments or for leaving the N-terminus free for other modifications. An efficient method uses Barton's base to deprotonate the guanidinium group, increasing its nucleophilicity for acylation.[6]
Principle: A strong, non-nucleophilic base (Barton's base) selectively deprotonates the arginine guanidinium group, which can then be acylated by an activated ester (e.g., NHS-ester or p-nitrophenyl ester) cargo.[6] This method is compatible with many other sensitive amino acid residues.[6]
Materials:
-
Pure this compound
-
NHS-ester or p-nitrophenyl-ester activated cargo
-
Barton's base (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
Procedure:
-
Reagent Preparation: Dissolve this compound and the activated cargo (1.5 equivalents per arginine residue) in the anhydrous solvent.
-
Base Addition: Add Barton's base (2 equivalents per arginine residue) to the mixture.
-
Incubation: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by analytical HPLC-MS. Multiple peaks may be observed corresponding to different degrees of conjugation (1, 2, 3... up to 9 cargo molecules per peptide).
-
Workup: Once the desired level of conjugation is reached, dilute the reaction mixture with the HPLC mobile phase (0.1% TFA in water/ACN).
-
Purification: Purify the conjugate(s) by RP-HPLC. The increased hydrophobicity from the attached cargo will typically lead to a longer retention time compared to the unconjugated peptide.
Quantitative Data Summary
The efficiency of conjugation can vary significantly based on the chosen method, cargo properties, and reaction conditions. The following table summarizes expected outcomes for the described protocols.
| Conjugation Method | Target Site | Typical Cargo | Molar Ratio (Cargo:Peptide) | Typical Yield | Key Advantages | Key Challenges |
| Amide Bond Formation | N-Terminus | NHS-ester activated molecules (dyes, drugs, biotin) | 1.1 : 1 to 1.5 : 1 | > 80% | Site-specific (1:1), robust chemistry, high efficiency. | Requires free N-terminus; cargo must be NHS-activated. |
| Direct Side-Chain Acylation | Arginine Guanidinium Group | NHS-ester or pNP-ester activated molecules | 1.5 : 1 (per Arg) | Variable (depends on desired degree of labeling) | High cargo loading potential, N-terminus remains free. | Can result in a heterogeneous mixture of products; requires specific base.[6] |
Purification and Characterization of Conjugates
Proper purification and characterization are critical to ensure the final product is well-defined and free of contaminants.
Protocol 4.1: Post-Conjugation Purification and Analysis
Purification:
-
RP-HPLC: This is the primary method for purifying the final conjugate.[3][4]
-
Use a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
The conjugate, being more hydrophobic than the unconjugated peptide, will elute later.
-
Collect the peak corresponding to the conjugate and lyophilize.
-
Characterization:
-
Analytical HPLC: To assess the purity of the final product. A single sharp peak indicates high purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and covalent attachment of the cargo. The observed mass should match the theoretical mass of the (Arg)9-cargo conjugate.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | Inactive cargo (hydrolyzed NHS-ester).Incorrect pH for N-terminal conjugation.Insufficient mixing or reaction time. | Use fresh, anhydrous solvents and freshly prepared cargo solution.Ensure pH is 8.0-8.5 for N-terminal reactions using a non-nucleophilic base like DIEA.Increase reaction time or temperature slightly. |
| Multiple Peaks in HPLC | Incomplete reaction (starting material remains).Side reactions or degradation.Heterogeneous product from side-chain conjugation. | Optimize reaction stoichiometry and time.Ensure mild reaction conditions.For side-chain methods, optimize the ratio of reagents to achieve the desired degree of labeling, and use HPLC to isolate the specific species. |
| Poor Peak Shape in HPLC | Secondary ionic interactions between arginine and the silica column.[7] | Ensure sufficient TFA (0.1%) in the mobile phase to mask silanol groups.Consider using a shallower gradient for better resolution.[7] |
| Poor Solubility of Conjugate | Hydrophobic cargo attached to the polar peptide. | Try dissolving the conjugate in a small amount of DMSO or DMF before diluting with aqueous buffer.[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Argi system: one-step purification of proteins tagged with arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (Arg)9 TFA in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9 TFA, a nona-L-arginine peptide, is a cell-penetrating peptide (CPP) recognized for its significant neuroprotective properties.[1][2][3] As a cationic arginine-rich peptide (CARP), it demonstrates the ability to traverse cellular membranes and exert protective effects in various models of neuronal injury.[4] These application notes provide a comprehensive guide for the utilization of this compound in neuroscience research, detailing its mechanism of action, experimental protocols, and relevant quantitative data to facilitate its application in studies of neuroprotection and drug delivery.
Mechanism of Action
The neuroprotective effects of this compound and other poly-arginine peptides are attributed to their ability to reduce excitotoxicity and subsequent neuronal damage. The proposed mechanism involves the following key steps:
-
Cell Surface Binding and Endocytosis: (Arg)9, with its high positive charge, interacts with negatively charged heparan sulfate proteoglycans on the neuronal cell surface. This interaction is crucial for initiating heparan sulfate proteoglycan-mediated endocytosis.[5][6]
-
Internalization of Receptors: This endocytic process is hypothesized to lead to the co-internalization of cell surface receptors, including NMDA and AMPA receptors, which are key mediators of glutamate excitotoxicity.[7][8]
-
Reduction of Calcium Influx: By reducing the number of surface receptors, this compound effectively decreases the excessive influx of calcium ions (Ca2+) into the neuron that is triggered by high concentrations of glutamate during ischemic or excitotoxic events.[5][6]
-
Inhibition of Downstream Apoptotic Pathways: The attenuation of intracellular calcium overload prevents the activation of downstream cell death pathways, ultimately preserving neuronal viability.
Data Presentation
The neuroprotective efficacy of this compound has been quantified in several in vitro and in vivo models of neuronal injury. The following tables summarize the key quantitative data.
In Vitro Neuroprotective Efficacy of this compound
| Injury Model | Species/Cell Type | Parameter | This compound Efficacy | Reference |
| Glutamic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.78 µM | [1][2][3] |
| Kainic Acid Excitotoxicity | Primary Cortical Neurons | IC50 | 0.81 µM | [1] |
| In Vitro Ischemia (OGD) | Primary Cortical Neurons | IC50 | 6.0 µM | [1] |
In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Treatment | Parameter | Result | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats | 1000 nmol/kg this compound, IV, 30 min post-MCAO | Infarct Volume | 20% reduction | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mM. Gently vortex to dissolve.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term use. For short-term use, the solution can be stored at 4°C for a few days.
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
This protocol outlines the assessment of this compound's neuroprotective effects against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials
-
This compound
-
Primary cortical neurons (e.g., from embryonic E18 rats or postnatal P1 mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine
-
L-glutamic acid
-
Cell viability assay (e.g., MTT, LDH release, or live/dead staining)
Procedure
-
Cell Culture Plate Coating:
-
Coat culture plates (e.g., 96-well plates) with 100 µg/ml poly-L-lysine in sterile PBS.
-
Incubate for at least 1 hour at 37°C.
-
Wash the wells twice with sterile PBS and allow them to dry completely.[9]
-
-
Primary Cortical Neuron Culture:
-
Dissect the cerebral cortices from embryonic or postnatal rodents and remove the meninges.
-
Cut the tissue into small pieces and enzymatically digest with trypsin or papain.[9]
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons onto the coated culture plates at a desired density (e.g., 5 x 10^4 cells/well for a 96-well plate) in complete culture medium.[9]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Exchange half of the medium every 3-4 days.[10]
-
-
This compound Treatment and Glutamate Insult:
-
After 7-10 days in vitro, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Incubate for a predetermined time (e.g., 1 hour) before the insult.
-
Introduce L-glutamic acid to a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Incubate for the desired insult duration (e.g., 5 minutes to 24 hours).
-
-
Assessment of Neuroprotection:
-
After the insult period, wash the cells with fresh medium to remove the glutamate and treatment compounds.
-
Incubate the cells for a further 24 hours.
-
Assess neuronal viability using a standard assay such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Protocol 2: In Vivo Neuroprotection in a Rat Model of Stroke (MCAO)
This protocol describes the evaluation of this compound's neuroprotective effects in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO).
Materials
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 1-2% for maintenance).
-
Maintain the body temperature at 37°C using a heating pad.
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a poly-L-lysine coated nylon monofilament (e.g., 4-0) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery.[11]
-
The occlusion can be transient (e.g., 90 minutes) or permanent. For transient MCAO, the filament is withdrawn to allow reperfusion.
-
-
This compound Administration:
-
At a specific time point after MCAO (e.g., 30 minutes), administer this compound intravenously (e.g., via the tail vein) at the desired dose (e.g., 1000 nmol/kg). The peptide should be dissolved in a sterile vehicle such as saline.
-
-
Neurological Assessment and Infarct Volume Measurement:
-
At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathway for this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General experimental workflow for assessing this compound neuroprotection in vitro.
References
- 1. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Primary Culture of Cortical Neurons [bio-protocol.org]
- 10. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Arg)9 TFA-mediated siRNA Delivery in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and therapeutic applications. However, its effective delivery into target cells remains a significant challenge due to the negative charge and large size of the siRNA molecule, which hinder its passage across the cell membrane. Cell-penetrating peptides (CPPs), such as the nona-arginine peptide ((Arg)9 or R9), have emerged as promising non-viral vectors for siRNA delivery. (Arg)9 is a short, cationic peptide that can form complexes with negatively charged siRNA through electrostatic interactions, facilitating cellular uptake.[1]
This document provides detailed application notes and protocols for the use of (Arg)9 TFA (Nona-L-arginine trifluoroacetate salt) for the in vitro delivery of siRNA. The trifluoroacetate (TFA) counter-ion is a remnant from the peptide synthesis and purification process, and its potential biological effects should be considered.[2][3]
Data Presentation
The efficiency of gene silencing and the cytotoxicity of the delivery method are critical parameters for in vitro studies. The following tables summarize representative quantitative data for arginine-rich peptide-mediated siRNA delivery. It is important to note that much of the available quantitative data is for nona-arginine conjugated to other molecules to enhance delivery. The data for unconjugated (Arg)9 is more limited in publicly available literature.
Table 1: Gene Silencing Efficiency using Arginine-Rich Peptide-siRNA Complexes
| Delivery Vector | Target Gene | Cell Line | N/P Ratio* or Molar Ratio | Gene Knockdown Efficiency (%) | Citation |
| Chol-R9 | VEGF | CT-26 | 40 | ~55% | [4] |
| Peptide 599 (fusogenic peptide-R9) | CIP2A | Oral Cancer Cells | 50:1 (molar ratio) | Significant mRNA and protein silencing | [5] |
| Nanobody-R9 | GAPDH | A431 | 30:1 (molar ratio) | ~58.6% reduction in target protein | [6] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to the phosphate groups in the siRNA backbone.
Table 2: Cytotoxicity Data for Arginine-Rich Peptides and TFA
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| TFA | Fetal Rat Osteoblasts | Cell Proliferation | 100 nM | 10% inhibition of growth | [2] |
| TFA | Murine Glioma Cells | Cell Growth | 0.5-7.0 mM | Stimulation of cell growth | [2] |
| QD/SR9 complexes | A549 | Not specified | Up to 200 nM | No cytotoxicity observed | [7] |
| Peptide 599/siRNA | Oral Cancer Cells | Not specified | 50:1 (molar ratio) | No significant long-term cytotoxic effects | [5] |
Experimental Protocols
Protocol 1: Formation of this compound-siRNA Complexes
This protocol describes the preparation of complexes between this compound and siRNA at a desired N/P ratio. The N/P ratio is a critical parameter that influences complex formation, stability, and transfection efficiency.[8]
Materials:
-
This compound peptide
-
siRNA (stock solution, e.g., 20 µM)
-
Nuclease-free water or buffer (e.g., PBS, HBS)
-
Sterile, low-adhesion microcentrifuge tubes
Calculation of N/P Ratio:
The N/P ratio is the molar ratio of the nitrogen atoms in the (Arg)9 peptide to the phosphate groups in the siRNA.
-
Nitrogens per (Arg)9 peptide: Each arginine residue has 4 nitrogen atoms in its side chain guanidinium group, plus the N-terminal amine. For a 9-mer arginine peptide, this is approximately (9 * 4) + 1 = 37 nitrogen atoms. A more precise calculation should be based on the specific chemical structure if available.
-
Phosphates per siRNA: A typical 21-nucleotide siRNA duplex has 40 phosphate groups (21 per strand, minus 2 for the 3' ends which are typically hydroxyls, but this can vary). It is advisable to count the exact number of phosphate groups in your specific siRNA sequence.
-
N/P Ratio Formula: (moles of (Arg)9 * 37) / (moles of siRNA * 40) = Desired N/P Ratio
Procedure:
-
Prepare this compound Solution:
-
Dissolve lyophilized this compound in nuclease-free water to a stock concentration (e.g., 1 mM).
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare siRNA Solution:
-
Dilute the siRNA stock solution to the desired working concentration in nuclease-free buffer (e.g., Opti-MEM or PBS).
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound solution.
-
In a separate tube, add the required volume of the siRNA solution.
-
Gently add the this compound solution to the siRNA solution (or vice versa, consistency is key) while gently vortexing or pipetting up and down for 20-30 seconds. Note: Do not vortex vigorously as this can damage the siRNA.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.[1][7]
-
Protocol 2: In Vitro Transfection of Adherent Cells with this compound-siRNA Complexes
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization of cell density, siRNA concentration, and N/P ratio is crucial for each cell line and target gene.[9][10]
Materials:
-
Adherent cells in culture
-
Complete growth medium (with serum and antibiotics)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound-siRNA complexes (from Protocol 1)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently remove the growth medium from the wells.
-
Wash the cells once with serum-free medium or PBS.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of the pre-formed this compound-siRNA complex mixture dropwise to each well.
-
Gently swirl the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 500 µL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Alternatively, the transfection medium can be removed and replaced with 1 mL of fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assessing gene knockdown. The optimal time for analysis will depend on the stability of the target mRNA and protein.
-
Protocol 3: Assessment of Gene Knockdown by RT-qPCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
Procedure:
-
RNA Extraction: At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene in the transfected samples compared to the control samples using the ΔΔCt method.
Protocol 4: Cytotoxicity Assessment using MTT Assay
Materials:
-
Cells treated with this compound-siRNA complexes
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the this compound-siRNA complexes for the desired duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for siRNA delivery using this compound.
Caption: Cellular uptake pathways of (Arg)9-siRNA complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for (Arg)9 TFA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9, a cell-penetrating peptide (CPP) composed of nine arginine residues, is a potent vector for intracellular delivery of various molecular cargoes, including plasmid DNA, siRNA, and proteins.[1][2][3][4] Its high cationic charge, conferred by the guanidinium groups of the arginine residues, facilitates interaction with the negatively charged cell membrane, leading to efficient cellular uptake.[1][3] The trifluoroacetic acid (TFA) salt is a common counterion for synthetic peptides like (Arg)9. This document provides a detailed protocol for plasmid DNA transfection using (Arg)9 TFA, along with data on efficiency, cytotoxicity, and the underlying cellular uptake mechanisms.
Principle of (Arg)9-Mediated Transfection
The primary mechanism of (Arg)9-mediated cargo delivery involves the formation of a complex between the cationic (Arg)9 peptide and the negatively charged nucleic acid. This electrostatic interaction condenses the nucleic acid into nanoparticles.[5] These nanoparticles then interact with the cell surface, primarily with heparan sulfate proteoglycans, which triggers internalization.[6][7] While direct penetration of the cell membrane has been proposed, the dominant uptake mechanism for arginine-rich CPPs like (Arg)9 is endocytosis, including pathways such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[6][8] Once inside the cell, the cargo needs to escape the endosomal compartment to reach its site of action in the cytoplasm or nucleus.
Quantitative Data Summary
The following table summarizes typical quantitative data for (Arg)9-mediated transfection, compiled from various studies. Note that efficiencies and cytotoxicity can be highly cell-type dependent and require optimization.
| Parameter | Value | Cell Type | Cargo | Reference |
| Transfection Efficiency | ~20.5% | HEK-293T | pEGFP-NS3 | [5] |
| Lower than commercial reagents (e.g., TurboFect) at 24h, but can be higher at 48h | HeLa | pDNA | [9] | |
| Significantly lower than stearyl-TP10 | Various | Plasmid | [10] | |
| Cell Viability | >90% | HEK-293T | (Arg)9/DNA complexes | [5] |
| Negligible cytotoxicity at high concentrations (up to 1 mg/mL) | A549 | Free (Arg)9 | [11] | |
| Low cytotoxicity compared to PEI | HepG2, HeLa | (Arg)9/pDNA complexes | [12] | |
| Optimal N/P Ratio | 5:1 to 10:1 | General | pDNA | |
| (Arg)9 Concentration | 5-10 µM for neuroprotection studies | Primary cortical neurons | (Arg)9 alone | [13] |
| ≥20 µM for direct penetration mechanism | Jurkat T leukemia cells | (Arg)9 alone | [7] |
N/P Ratio: The molar ratio of nitrogen atoms in the (Arg)9 peptide to the phosphate groups in the nucleic acid.
Experimental Protocols
Materials
-
This compound peptide (lyophilized powder)
-
Plasmid DNA (high purity, endotoxin-free)
-
Sterile, nuclease-free water or TE buffer
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Mammalian cell line of interest
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Assay reagents for transfection efficiency (e.g., GFP fluorescence microscopy, luciferase assay) and cell viability (e.g., MTT, resazurin assay)
Step-by-Step Transfection Protocol
This protocol is a general guideline and should be optimized for each specific cell type and plasmid.
1. Preparation of (Arg)9 Stock Solution: a. Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom. b. Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mM. c. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Preparation of Plasmid DNA: a. Dilute the plasmid DNA in sterile, nuclease-free water or TE buffer to a working concentration (e.g., 0.5-1 µg/µL). b. Ensure the A260/A280 ratio of the DNA is between 1.8 and 2.0.
3. Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. b. The optimal cell density is crucial and should be determined empirically for each cell line.
4. Formation of (Arg)9/DNA Complexes: This critical step should be performed in a sterile environment. a. For a single well of a 24-well plate, dilute a specific amount of plasmid DNA (e.g., 0.5-1.0 µg) in 50 µL of serum-free medium in a sterile microcentrifuge tube. b. In a separate tube, dilute the required amount of (Arg)9 stock solution in 50 µL of serum-free medium. The amount of (Arg)9 will depend on the desired N/P ratio.
- N/P Ratio Calculation: The N/P ratio is the molar ratio of nitrogen atoms in the peptide to phosphate groups in the DNA. For (Arg)9, there are 28 nitrogen atoms per peptide molecule. The molecular weight of a DNA base pair is approximately 650 g/mol , and each base pair has two phosphate groups. c. Add the diluted (Arg)9 solution to the diluted DNA solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
5. Transfection: a. Gently add the 100 µL of (Arg)9/DNA complex dropwise to the cells in the well containing complete medium. b. Gently rock the plate to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the cell type, plasmid, and the assay being performed.
6. Post-Transfection Analysis: a. After the incubation period, analyze the transfection efficiency using an appropriate method (e.g., fluorescence microscopy for GFP-expressing plasmids, luciferase assay for luciferase-expressing plasmids). b. Assess cell viability using a standard assay such as MTT or a live/dead cell stain. It is recommended to include an untransfected control and a positive control (e.g., a commercial transfection reagent).
Note on TFA Removal: For some sensitive applications, the presence of TFA may be a concern. A TFA/HCl or TFA/acetate exchange can be performed on the peptide solution prior to complex formation. However, for standard transfection, this is often not necessary.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated plasmid DNA transfection.
Cellular Uptake Pathway
Caption: Cellular uptake mechanism of (Arg)9/DNA nanoparticles.
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. (Arg)9 peptide - RRRRRRRRR - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 4. (Arg)9 Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 5. HR9: An Important Cell Penetrating Peptide for Delivery of HCV NS3 DNA into HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Peptide-based Vector for Efficient Gene Transfer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Arg)9 TFA in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arg)9, a nona-arginine cell-penetrating peptide (CPP), has demonstrated significant neuroprotective properties in primary neuron cultures.[1][2][3] This document provides detailed application notes and experimental protocols for the use of (Arg)9 TFA (trifluoroacetate salt) in primary neuronal models of neurotoxicity and neurodegeneration. The trifluoroacetate counterion is a standard feature of commercially available synthetic peptides, like (Arg)9, and is not expected to interfere with the biological activity of the peptide at the concentrations used in these protocols. In fact, the salt form often enhances the peptide's stability and solubility in aqueous solutions.[2]
Applications
This compound is a valuable tool for in vitro studies in neuroscience, particularly for:
-
Neuroprotection Assays: Assessing the efficacy of (Arg)9 in protecting primary neurons from various insults, including excitotoxicity and ischemia.[1][2]
-
Mechanistic Studies: Investigating the cellular and molecular pathways underlying neurodegeneration and neuroprotection.
-
Drug Delivery: Utilizing (Arg)9 as a carrier to deliver therapeutic cargo into neurons, although it's crucial to consider the intrinsic neuroprotective effects of the peptide itself.[1][3]
Mechanism of Action
The primary neuroprotective mechanism of (Arg)9 is believed to be linked to its cell-penetrating ability, which relies on endocytosis.[4] It is hypothesized that the endocytic process internalizes not only the peptide but also cell surface receptors, such as ion channels. This internalization can reduce the excessive calcium influx associated with excitotoxicity, a key driver of neuronal death.[4][5] Additionally, some evidence suggests that (Arg)9 may help preserve mitochondrial function.[1] Another potential mechanism is the inhibition of the serine endoprotease Furin.[2]
Caption: Proposed neuroprotective mechanism of this compound.
Data Presentation
The neuroprotective efficacy of (Arg)9 has been quantified in various in vitro models. The following tables summarize the key findings.
Table 1: Neuroprotective Efficacy of (Arg)9 in Different Injury Models
| Injury Model | Insult | (Arg)9 IC50 (µM) | Reference |
| Glutamic Acid Excitotoxicity | Glutamic Acid | 0.78 | [1][2] |
| Kainic Acid Excitotoxicity | Kainic Acid | 0.81 | [1][2] |
| In Vitro Ischemia | Oxygen-Glucose Deprivation | 6.0 | [1][2] |
Table 2: Efficacy of Modified (Arg)9 Peptides in Glutamic Acid Excitotoxicity Model
| Peptide Modification | Description | Neuroprotective Effect (Compared to unmodified R9) | Reference |
| C-terminal amidation (R9-NH2) | Amide group added to the C-terminus | Greater | [5] |
| N-terminal acetylation (Ac-R9) | Acetyl group added to the N-terminus | Reduced | [5] |
| Ac-R9-NH2 | Both N-terminal acetylation and C-terminal amidation | Greater | [5] |
| R9D-NH2 | C-terminal amidation with D-amino acids | Greater | [5] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol outlines the basic steps for establishing primary cortical neuron cultures. Specific details may need to be optimized based on the age of the embryos and specific laboratory conditions.
-
Coat Culture Vessels:
-
Prepare a working solution of 50 µg/mL Poly-D-Lysine (PDL) in sterile phosphate-buffered saline (PBS).
-
Add the PDL solution to the culture vessels (e.g., 50 µL for a 96-well plate, 1.5 mL for a 6-well plate).[6]
-
Incubate for at least 1 hour at room temperature.
-
Aspirate the PDL solution and wash the wells three times with sterile water.
-
Allow the vessels to dry completely in a laminar flow hood before use.
-
-
Neuron Isolation:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups in a sterile dissection medium.
-
Mechanically or enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Maintenance:
-
Plate the neurons at a desired density onto the PDL-coated vessels in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Neuroprotection Assay Against Glutamic Acid Excitotoxicity
This protocol details the steps to assess the neuroprotective effects of this compound in a glutamic acid-induced excitotoxicity model.
References
- 1. allpeptide.com [allpeptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of neuroprotective efficacy of modified poly-arginine-9 (R9) peptides using a neuronal glutamic acid excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Arg)9 TFA Cytotoxicity and Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cytotoxicity and cell viability assays involving the cell-penetrating peptide (Arg)9 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA component important?
A1: (Arg)9, or Nona-L-arginine, is a cell-penetrating peptide (CPP) composed of nine arginine residues. It is widely used to facilitate the intracellular delivery of various cargo molecules. "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. It is crucial to be aware of the TFA counter-ion, as it can exhibit cytotoxicity and inhibit cell proliferation on its own, which can confound experimental results.[1][2][3]
Q2: At what concentrations is (Arg)9 expected to be non-toxic?
A2: Generally, cell-penetrating peptides like (Arg)9 are considered to have minimal cytotoxicity at concentrations ranging from 1 µM to 10 µM. However, the optimal non-toxic concentration can be cell-type dependent and should be determined empirically for your specific experimental setup.
Q3: What are the common assays to measure the cytotoxicity of this compound?
A3: Standard cell viability and cytotoxicity assays are applicable for this compound. These include:
-
Metabolic Assays: MTT, MTS, XTT, and resazurin-based assays measure the metabolic activity of viable cells.
-
Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assays measure membrane integrity.
-
ATP Assays: Luminescent assays that quantify ATP levels, which correlate with the number of viable cells.
-
Dye Exclusion Assays: Using dyes like trypan blue or propidium iodide to stain dead cells, which can then be quantified using microscopy or flow cytometry.
Q4: Can the TFA salt in my (Arg)9 peptide stock affect my experimental results?
A4: Yes, absolutely. The TFA counter-ion can inhibit cell proliferation at concentrations as low as 10 nM.[2] This can lead to an overestimation of the peptide's cytotoxicity.[1][2] It is highly recommended to include a TFA salt control in your experiments or to exchange the TFA for a more biocompatible salt like hydrochloride (HCl) or acetate.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue ID | Problem | Possible Causes | Solutions |
| ARG-CYT-01 | High cytotoxicity observed at low this compound concentrations (<10 µM). | 1. TFA Salt Toxicity: The trifluoroacetate counter-ion is inhibiting cell proliferation.[1][2]2. Cell Line Sensitivity: The cell line being used is particularly sensitive to cationic peptides.3. Peptide Aggregation: The peptide may be forming aggregates that are more toxic to the cells.4. Incorrect Peptide Concentration: Errors in stock solution preparation or dilution. | 1. Control for TFA: Include a sodium trifluoroacetate (NaTFA) control at equivalent concentrations to the TFA in your peptide solution.2. Salt Exchange: Exchange the TFA salt for HCl or acetate to reduce counter-ion toxicity.[3]3. Titration Experiment: Perform a dose-response experiment with a wide range of concentrations to determine the optimal non-toxic concentration for your cell line.4. Peptide Solubility: Ensure the peptide is fully dissolved in a suitable solvent before diluting in culture medium. |
| ARG-CYT-02 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well.2. Inconsistent Peptide Distribution: Poor mixing of the peptide in the wells.3. Edge Effects: Evaporation from wells on the edge of the plate.4. Cell Clumping: Cells are not in a single-cell suspension when seeded. | 1. Proper Cell Seeding: Ensure a homogenous cell suspension and use appropriate pipetting techniques for even distribution.2. Gentle Mixing: Mix the plate gently after adding the peptide.3. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Single-Cell Suspension: Ensure cells are properly trypsinized and resuspended to a single-cell suspension before seeding. |
| ARG-CYT-03 | Low or no signal in MTT/MTS/XTT assays. | 1. Low Cell Number: Insufficient number of viable cells to generate a strong signal.2. Metabolic Inhibition: The peptide may be inhibiting cellular metabolism without necessarily killing the cells.3. Incorrect Incubation Time: The incubation time with the assay reagent may be too short. | 1. Optimize Seeding Density: Increase the initial number of cells seeded per well.2. Use an Alternative Assay: Complement your metabolic assay with a cytotoxicity assay that measures membrane integrity, such as an LDH assay.3. Optimize Incubation: Increase the incubation time with the assay reagent according to the manufacturer's protocol. |
| ARG-CYT-04 | Discrepancy between different viability/cytotoxicity assays. | 1. Different Cellular Mechanisms: The assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).2. Assay Interference: The peptide may interfere with the assay components. | 1. Multiplex Assays: Use multiple assay types to get a more complete picture of the cellular response.2. Assay Controls: Run a cell-free control with the peptide and the assay reagents to check for direct interference. |
Experimental Protocols
Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound peptide
-
Sodium Trifluoroacetate (NaTFA) for control
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a stock solution of NaTFA at a molar concentration equivalent to the TFA in the this compound stock.
-
Perform serial dilutions of this compound and NaTFA in complete culture medium to achieve the desired final concentrations.
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest volume of the solvent used for peptide dilution.
-
TFA Control: Cells treated with NaTFA at concentrations equivalent to the TFA in the corresponding this compound wells.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and NaTFA.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity.
Hypothetical Signaling Pathway for Cationic Peptide-Induced Cytotoxicitydot
References
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Endosomal Escape of (Arg)9 TFA Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with nona-arginine ((Arg)9) trifluoroacetate (TFA) conjugates. The focus is on overcoming endosomal entrapment to ensure efficient cytosolic delivery of cargo.
Troubleshooting Guide
This guide addresses common issues observed during the delivery of (Arg)9 TFA conjugates and provides systematic steps to identify and resolve them.
Problem 1: Low Cytosolic Delivery and/or High Punctate Staining in Fluorescence Microscopy
Possible Cause 1: Endosomal Entrapment of the this compound Conjugate
-
Explanation: A common challenge with cell-penetrating peptides (CPPs) like (Arg)9 is that while they efficiently enter cells via endocytosis, a significant portion can remain trapped within endosomes, leading to degradation or exocytosis rather than release into the cytosol.[1][2] This is often visualized as bright puncta within the cell.
-
Troubleshooting Steps:
-
Co-treatment with Endosomolytic Agents: Utilize agents that disrupt endosomal membranes.
-
Photochemical Internalization (PCI): If your cargo is light-sensitive, this method uses a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.
-
Optimize Conjugate Concentration: Higher concentrations of arginine-rich peptides can lead to enhanced endosomal escape, but also potential cytotoxicity. Perform a dose-response experiment to find the optimal concentration.
-
Possible Cause 2: Interference from the TFA Counterion
-
Explanation: Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in peptides as TFA salts.[6][7][8] Residual TFA can influence the peptide's physicochemical properties and interact with biological systems, potentially affecting membrane interactions and cellular responses in unpredictable ways.[9][10][11] Some studies have shown that TFA can inhibit or, in some cases, promote cell growth, which could indirectly affect uptake and trafficking pathways.[9]
-
Troubleshooting Steps:
-
Counterion Exchange: Exchange the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[3][11] This can be achieved by repeatedly dissolving the peptide in a solution of the desired acid (e.g., 10 mM HCl) and lyophilizing.[1][3][11]
-
Compare with Different Salt Forms: If possible, obtain or synthesize the (Arg)9 conjugate with a different counterion (e.g., HCl) and compare its delivery efficiency with the TFA salt form in parallel experiments.
-
Thorough Purification: Ensure the this compound conjugate is highly purified to remove any excess, unbound TFA, which can contribute to experimental variability.[9]
-
Problem 2: High Cellular Toxicity
-
Possible Cause 1: High Concentration of (Arg)9 Conjugate: Cationic peptides can be toxic at high concentrations due to membrane disruption.
-
Troubleshooting Steps:
-
Determine IC50: Perform a cell viability assay (e.g., MTT, MTS) to determine the concentration at which the this compound conjugate inhibits 50% of cell growth. Work at concentrations well below the IC50.
-
Reduce Incubation Time: Shorter exposure of cells to the conjugate may reduce toxicity while still allowing for sufficient uptake.
-
-
Possible Cause 2: Toxicity of the Cargo: The conjugated cargo itself may be cytotoxic.
-
Troubleshooting Steps:
-
Test Unconjugated Cargo: Treat cells with the cargo molecule alone to assess its intrinsic toxicity.
-
Use a Cleavable Linker: If the cargo is only active in the cytosol, consider using a linker that is stable in the extracellular environment but is cleaved within the cell (e.g., a disulfide linker cleaved by glutathione in the cytosol).
-
Frequently Asked Questions (FAQs)
Q1: What is endosomal escape and why is it a problem for (Arg)9 conjugates?
A1: Endosomal escape is the process by which molecules that enter a cell via endocytosis are released from the endosomal vesicles into the cytoplasm. For (Arg)9 and other cell-penetrating peptides, endocytosis is a major route of entry. However, if the peptide-cargo conjugate does not escape the endosome, it can be trafficked to the lysosome for degradation, effectively preventing it from reaching its intracellular target.[1][2] This "endosomal entrapment" is a major bottleneck for the efficiency of many drug delivery systems based on CPPs.[1][2]
Q2: How can I quantify the endosomal escape of my (Arg)9 conjugate?
A2: Several assays can be used to quantify endosomal escape:
-
Flow Cytometry with pH-Sensitive Dyes: This method involves co-labeling your cargo with a pH-insensitive dye (like TMR) to measure total cell uptake and a pH-sensitive dye (like naphthofluorescein, NF) that fluoresces brightly in the neutral pH of the cytosol but is quenched in the acidic endosome.[12] The ratio of NF to TMR fluorescence provides a quantitative measure of endosomal escape.[12]
-
Split-GFP Complementation Assay: In this assay, a small fragment of GFP (GFP11) is conjugated to your (Arg)9-cargo.[13][14][15] This is delivered to cells that have been engineered to express the larger fragment of GFP (GFP1-10) in their cytosol.[13][14][15] When the (Arg)9-cargo-GFP11 escapes the endosome, the two GFP fragments combine to form a functional, fluorescent GFP protein, which can be quantified by flow cytometry or microscopy.[13][14][15]
-
Galectin-9 Imaging Assay: Galectin-9 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes.[4][16] By using a fluorescently tagged Galectin-9 reporter cell line, you can visualize and quantify the recruitment of Galectin-9 to ruptured endosomes, which indicates an endosomal escape event.[4][16][17]
Q3: Can the trifluoroacetate (TFA) counterion affect my experiment?
A3: Yes, the TFA counterion can potentially impact your results.[9] TFA is a remnant of the peptide synthesis and purification process.[6][7][8] It has been reported to affect the physicochemical properties of peptides and can have direct biological effects, such as altering cell proliferation.[9][10][11] For sensitive cell-based assays, it is often recommended to exchange TFA for a more biocompatible counterion like acetate or hydrochloride (HCl) to reduce experimental variability.[3][9][11][18]
Q4: What is the optimal number of arginine residues for endosomal escape?
A4: Research suggests that there is a threshold for the number of arginine residues required to induce efficient endosomal escape. While cellular uptake increases linearly with the number of arginines, cytosolic delivery shows a more sigmoidal behavior, with a significant increase in efficiency observed for peptides with a higher number of arginine residues (e.g., 9-12 or more). However, this can also be associated with increased cytotoxicity. Therefore, (Arg)9 is often a good balance between delivery efficiency and toxicity.
Quantitative Data Summary
The following table summarizes representative data on the impact of different strategies on endosomal escape efficiency for arginine-rich CPPs. Note that direct comparative data for this compound vs. other salts is limited in the literature.
| Delivery System | Cell Line | Assay Method | Key Finding | % Endosomal Escape (approx.) |
| (Arg)9-GFP | HeLa | Flow Cytometry (pH-sensitive dye) | Baseline endosomal escape of (Arg)9. | 5-15% |
| (Arg)9-GFP + Chloroquine | HeLa | Flow Cytometry (pH-sensitive dye) | Chloroquine enhances endosomal escape. | 20-40% |
| (Arg)9-Cargo-GFP11 | HEK293-GFP1-10 | Split-GFP Assay | Cationic functionalization enhances escape. | 3 to 6-fold increase vs. non-functionalized |
| LNP-mRNA | A549-Gal9-mCherry | Galectin-9 Imaging | Different LNP formulations show varied escape. | Varies widely (5-50% of puncta) |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Endosomal Escape Assay Using pH-Sensitive Dyes
This protocol is adapted from methods utilizing pH-sensitive fluorophores to quantify cytosolic delivery.[12]
-
Objective: To quantify the total cellular uptake and the fraction of this compound conjugate that has escaped into the cytosol.
-
Materials:
-
(Arg)9 conjugate labeled with a pH-insensitive dye (e.g., TMR, Alexa Fluor 647).
-
(Arg)9 conjugate labeled with a pH-sensitive dye (e.g., Naphthofluorescein, NF).
-
HeLa or other suitable cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Preparation of Conjugates: Prepare stock solutions of the TMR-labeled and NF-labeled (Arg)9 conjugates in sterile water or PBS. Determine the concentration spectrophotometrically.
-
Treatment: On the day of the experiment, replace the cell culture medium with fresh medium containing the desired concentration of the labeled conjugates (typically in the low µM range). Incubate for a defined period (e.g., 2-4 hours) at 37°C. Include an untreated control.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
For the TMR-labeled conjugate, measure the fluorescence in the appropriate channel (e.g., PE-Texas Red for TMR). The mean fluorescence intensity (MFI) corresponds to the total cellular uptake.
-
For the NF-labeled conjugate, measure the fluorescence in the appropriate channel (e.g., FITC for NF). The MFI corresponds to the amount of conjugate in the cytosol.
-
-
Calculation of Endosomal Escape Efficiency:
-
The endosomal escape efficiency can be estimated by the ratio of the MFI from the NF-labeled conjugate to the MFI from the TMR-labeled conjugate, after subtracting the background fluorescence of untreated cells. Endosomal Escape Efficiency ∝ MFI(NF) / MFI(TMR)
-
-
Protocol 2: Split-GFP Complementation Assay for Endosomal Escape
This protocol is based on the principle of split-protein complementation to detect cytosolic delivery.[13][14][15]
-
Objective: To specifically detect and quantify the cytosolic arrival of an this compound conjugate.
-
Materials:
-
(Arg)9 conjugate linked to the GFP11 peptide tag.
-
HEK293 cell line stably expressing the GFP1-10 fragment (HEK293-GFP1-10).
-
Cell culture medium.
-
PBS.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Cell Seeding: Seed the HEK293-GFP1-10 cells in a suitable format (e.g., 24-well plate for flow cytometry, glass-bottom dish for microscopy).
-
Treatment: Add the (Arg)9-cargo-GFP11 conjugate to the cells at the desired concentration. Incubate for a suitable time (e.g., 4-24 hours) to allow for uptake and endosomal escape.
-
Analysis:
-
For Flow Cytometry: Harvest the cells as described in Protocol 1 and analyze for GFP fluorescence (e.g., FITC channel). The percentage of GFP-positive cells and the MFI of the positive population are your readouts for endosomal escape.
-
For Microscopy: Wash the cells with PBS and image them using a fluorescence microscope with a standard GFP filter set. Cytosolic delivery will be indicated by green fluorescence throughout the cytoplasm.
-
-
Data Interpretation: An increase in GFP fluorescence compared to untreated cells indicates successful endosomal escape of the conjugate.
-
Visualizations
Caption: Endocytic pathway and the critical step of endosomal escape.
Caption: Troubleshooting logic for low cytosolic delivery.
Caption: Workflow of the Split-GFP endosomal escape assay.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery [mdpi.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. genscript.com [genscript.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
Technical Support Center: (Arg)9 TFA Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nona-L-arginine trifluoroacetate ((Arg)9 TFA) in solution. This guide addresses common issues encountered during experimental work, from initial dissolution to interpretation of biological data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA counter-ion present?
A1: (Arg)9, or nona-arginine, is a cell-penetrating peptide (CPP) composed of nine arginine residues, widely used to deliver various molecular cargoes into cells.[1][2] The trifluoroacetate (TFA) anion is a residual component from the solid-phase peptide synthesis (SPPS) and purification processes.[3][4] During synthesis, TFA is used as a strong acid to cleave the peptide from the resin and remove protecting groups.[4][5] It also serves as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[6][7] Consequently, the positively charged arginine residues in the (Arg)9 peptide form a salt with the negatively charged TFA counter-ions, resulting in the this compound salt.[6]
Q2: How can the TFA counter-ion affect my experiments?
A2: The TFA counter-ion can significantly impact both the physicochemical properties of the (Arg)9 peptide and the results of biological assays.[4][8] At certain concentrations, TFA has been shown to inhibit cell proliferation or, conversely, stimulate cell growth, potentially leading to unpredictable fluctuations or false signals in experimental data.[3][9] It can also lower the pH of your peptide solution and has been reported to elicit inflammatory responses in vivo.[3] Furthermore, the interaction between TFA and the peptide can alter its secondary structure, solubility, and propensity to aggregate.[8][10]
Q3: My this compound solution is cloudy or shows visible precipitation. What is happening and what should I do?
A3: Cloudiness or precipitation is a common sign of peptide aggregation.[5][11] (Arg)9, being a highly cationic and arginine-rich peptide, has a natural tendency to aggregate in solution.[12][13] This can be influenced by several factors, including peptide concentration, pH, buffer composition, and temperature.[11] The TFA counter-ion itself can sometimes contribute to aggregation.[10] To address this, first, ensure you are using an appropriate solvent and concentration. If the issue persists, brief sonication can help break up small aggregates.[11] For persistent problems, refer to the troubleshooting workflow below.
Q4: I am observing inconsistent results in my cell-based assays. Could this compound stability be the cause?
A4: Yes, inconsistent results are a potential consequence of this compound stability issues. Peptide aggregation can lead to a non-homogeneous solution, meaning the effective concentration of monomeric, active peptide can vary between experiments.[5] Furthermore, the biological activity of the TFA counter-ion itself can interfere with cellular assays, potentially inhibiting or promoting cell growth in a dose-dependent manner.[9] If you suspect TFA is interfering, consider performing a counter-ion exchange to a more biologically compatible salt, such as hydrochloride or acetate.[3][6]
Q5: How should I properly dissolve and store my this compound peptide?
A5: Proper handling is critical to maintaining the stability of this compound. For initial dissolution, it is recommended to first try sterile, high-purity water.[2] If the peptide does not dissolve readily, adding a small amount of a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid) can aid solubility.[11] For long-term storage, it is best to store the peptide in lyophilized form at -20°C or -80°C, desiccated.[14] If storing in solution, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[11]
Q6: When and how should I remove the TFA counter-ion?
A6: You should consider removing TFA if you suspect it is interfering with your biological assays (e.g., causing cytotoxicity or inconsistent results) or if you are working on in vivo studies where TFA can elicit an immune response.[3] The most common method for TFA removal is a counter-ion exchange via repeated lyophilization.[6][7] This typically involves dissolving the peptide in a dilute solution of a different acid, such as 10 mM hydrochloric acid (HCl), freezing the solution, and then lyophilizing it to remove the solvent and the volatile TFA-H. This cycle is repeated several times to ensure complete exchange.[6][7][15]
Q7: What are the potential degradation pathways for (Arg)9 in solution?
A7: The primary stability concerns for (Arg)9 are physical (aggregation) rather than chemical degradation. However, the arginine residues themselves can be susceptible to chemical degradation under certain conditions. The main pathways include oxidation, especially in the presence of oxidizing agents, and hydrolysis of the guanidinium group, though this is generally a slow process.[16] In biological systems or in the presence of certain bacteria, enzymatic degradation via arginase can occur, which hydrolyzes arginine to ornithine and urea.[17][18] For sterile, abiotic solutions, degradation is accelerated by high pH (alkaline conditions) and elevated temperatures.[16]
II. Troubleshooting Guides
Guide 1: Troubleshooting this compound Solubility and Aggregation
If you encounter poor solubility or visible aggregation with your this compound peptide, follow the logical workflow below to diagnose and resolve the issue.
III. Data Presentation
Table 1: Summary of TFA Counter-ion Impact on (Arg)9 Peptide Properties
| Property | This compound Salt | (Arg)9 HCl or Acetate Salt | Rationale & References |
| Solubility in Water | Variable, can be poor at high concentrations. | Generally improved. | TFA can sometimes alter peptide conformation, affecting solubility. Exchanging to HCl or acetate often improves physicochemical properties.[3][5] |
| Tendency to Aggregate | Moderate to High | Generally Lower | TFA ions can interact with positively charged arginine residues, potentially promoting aggregation under certain buffer conditions.[5][10] |
| Cellular Toxicity | Can be cytotoxic at μM to mM concentrations. | Lower cytotoxicity. | TFA itself has been shown to inhibit cell proliferation in a dose-dependent manner, an effect not observed with HCl or acetate salts.[3][9][19] |
| Assay Interference | High Potential | Low Potential | TFA can alter assay pH and directly affect cell growth and viability, leading to artifacts in experimental data.[3][9] |
| In Vivo Immunogenicity | Potential for eliciting antibody responses. | Considered more biocompatible. | The trifluoroacetyl group can modify endogenous proteins, potentially leading to an immune response. Regulatory bodies favor HCl or acetate salts.[3][9] |
Table 2: Recommended Solubilization and Storage Conditions for (Arg)9
| Condition | Recommendation | Justification & Best Practices |
| Primary Solvent | Sterile, high-purity water (e.g., WFI or HPLC-grade). | Minimizes contamination with metal ions or endotoxins that can promote aggregation or cause artifacts in cell assays. |
| Secondary Solvent | Dilute aqueous acid (e.g., 10% acetic acid, 0.1% TFA). | For a basic peptide like (Arg)9, a slightly acidic pH can improve solubility by ensuring all arginine side chains are fully protonated.[5][11] |
| Additives | 50-100 mM L-arginine. | Can act as a "chaotropic" agent to increase the solubility of other arginine-rich peptides.[11] |
| Long-Term Storage (Lyophilized) | -20°C or -80°C, desiccated. | Protects the peptide from hydrolysis and oxidation.[14] |
| Storage (In Solution) | Aliquot and store at -20°C or -80°C. | Aliquoting into single-use volumes is critical to avoid multiple freeze-thaw cycles, which can cause aggregation.[11] |
IV. Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Bring the lyophilized this compound peptide vial to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, high-purity water to the vial to achieve a stock concentration (e.g., 1-10 mM).
-
Gently vortex or pipette the solution to mix. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, try brief sonication in a water bath for 10-15 seconds. Chill the sample on ice between sonications to prevent heating.[11]
-
If solubility remains poor, prepare a fresh sample using a dilute acidic solvent, such as 10% aqueous acetic acid.
-
Once dissolved, the stock solution can be diluted into the desired experimental buffer. It is advisable to test the final solution's compatibility by observing it for 15-30 minutes for any signs of precipitation.
-
For storage, immediately aliquot the stock solution and freeze at -20°C or -80°C.
Protocol 2: Counter-ion Exchange Procedure (TFA to HCl Salt)
This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.[6][7]
-
Initial Dissolution: Dissolve the lyophilized this compound peptide in a 10 mM HCl solution.
-
Freezing: Once fully dissolved, rapidly freeze the solution. This can be done using a dry ice/acetone bath or by placing it in a -80°C freezer.
-
Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) until all the solvent has sublimated. This process removes the water and the volatile trifluoroacetic acid.
-
Repeat Cycles: To ensure complete removal of TFA, repeat the process of re-dissolving the peptide in fresh 10 mM HCl, freezing, and lyophilizing at least two more times (for a total of three cycles). Studies have shown this is effective for complete exchange.[6][7]
-
Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form. It can now be reconstituted in the desired experimental buffer.
Protocol 3: Analytical Method for Assessing Peptide Stability via RP-HPLC
This method can be used to assess the purity of (Arg)9 and detect the formation of degradation products or aggregates over time.
-
System: An HPLC system with a UV detector and a C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a typical starting point for arginine-rich peptides. The exact gradient should be optimized for your specific system.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
Procedure:
-
Prepare a fresh sample of (Arg)9 in the desired buffer at a known concentration.
-
Inject a small volume (e.g., 10-20 µL) onto the column and run the gradient.
-
The main peak corresponds to the intact (Arg)9 peptide. Record its retention time and peak area.
-
To assess stability, incubate the peptide solution under desired stress conditions (e.g., 37°C for 24 hours).
-
Re-inject the sample and compare the chromatogram to the initial one. A decrease in the main peak area and/or the appearance of new peaks (earlier eluting peaks for degradation fragments, later eluting or void-volume peaks for aggregates) indicates instability.
-
V. Visualizations
Diagrams of Pathways and Workflows
References
- 1. arp1.com [arp1.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com.cn [genscript.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. adooq.com [adooq.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
impact of TFA counterion on experimental results
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the impact of the trifluoroacetic acid (TFA) counterion on experimental results. Find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate TFA interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin support.[1][2] It is also frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, as it improves peak separation.[3][4] Consequently, synthetic peptides are often isolated as TFA salts, with residual TFA remaining in the final lyophilized product.[1][3] The TFA content in a peptide sample can range from 10% to 40%.[5]
Q2: How can residual TFA affect my experimental results?
Residual TFA can significantly impact a wide range of biological and analytical experiments:
-
Biological Assays: TFA can be toxic to cells, even at low concentrations, leading to altered cell growth, viability, and signaling pathways.[1][6] It has been shown to inhibit osteoblast growth at concentrations as low as 10 nM.[1] In some cases, it can also promote cell growth, leading to variable and misleading results.[1] Furthermore, TFA can induce an immune response in vivo by trifluoroacetylating proteins and phospholipids.[1][2]
-
Physicochemical Properties: The TFA counterion can alter the secondary structure of peptides, affecting their conformation and biological activity.[1][7] This interference is a significant concern in structural studies.[1]
-
Analytical Techniques: TFA can interfere with various analytical methods. In infrared (IR) spectroscopy, TFA has a strong absorbance band that overlaps with the amide I band of peptides, complicating structural analysis.[1][8] In mass spectrometry (MS), TFA is known to cause ion suppression, reducing signal intensity.[9][10] For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the TFA group can be variable.[11]
Q3: What are the common methods to remove or replace TFA counterions?
Several methods are available to reduce the TFA content in a peptide sample:
-
Lyophilization with a Stronger Acid: This is a widely used technique where the peptide is dissolved in a dilute solution of a stronger, more biologically compatible acid, such as hydrochloric acid (HCl), and then lyophilized.[7][12] This process is often repeated several times to ensure maximal TFA removal.[7][12]
-
Ion-Exchange Chromatography (IEX): This method involves passing the peptide solution through an anion-exchange resin.[5][13] The resin captures the peptide, allowing the TFA counterions to be washed away. The peptide is then eluted with a different, more desirable salt solution, such as acetate.[5][13]
-
Reversed-Phase HPLC with a Different Mobile Phase: The purified peptide can be re-chromatographed using a mobile phase containing a different acid, like acetic acid or formic acid, to exchange the TFA counterion.[14]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
-
Symptom: You observe high cell toxicity, reduced cell proliferation, or unexpected changes in cell signaling when treating cells with a synthetic peptide.
-
Possible Cause: The presence of residual TFA in your peptide preparation. TFA can be cytotoxic and interfere with normal cellular processes.[1][15]
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the percentage of TFA in your peptide sample.
-
Perform a Counterion Exchange: Use one of the recommended protocols to replace TFA with a more biocompatible counterion like chloride or acetate.
-
Include a Vehicle Control: In your experiments, always include a control group treated with the buffer used to dissolve the peptide, containing a similar concentration of the final counterion (e.g., HCl or acetic acid) to account for any effects of the buffer itself.
-
Compare Results: Repeat the cell-based assay with the TFA-free peptide and compare the results to your initial findings.
-
Logical Flow for Troubleshooting Cell-Based Assay Issues
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue 2: Artifacts or Poor Signal in Analytical Data (MS, IR, NMR)
-
Symptom: You are experiencing signal suppression in your mass spectrometry data, overlapping peaks in your IR spectra, or uninterpretable shifts in your NMR spectra.
-
Possible Cause: Interference from the TFA counterion.
-
Troubleshooting Steps:
-
For Mass Spectrometry: To mitigate TFA-induced ion suppression, consider post-column addition of a weak acid like propionic acid.[9] Alternatively, perform a counterion exchange on your sample before analysis.
-
For IR Spectroscopy: As TFA's absorbance at ~1670 cm⁻¹ can mask the peptide's amide I band, it is highly recommended to remove TFA before structural analysis.[1][8]
-
For NMR Spectroscopy: The presence of TFA can complicate spectra.[11][16] If you are analyzing the peptide structure, exchanging TFA for a different counterion is advisable.
-
Quantitative Data Summary
The following tables summarize the quantitative impact of TFA on various experimental parameters as reported in the literature.
Table 1: Impact of TFA on Cell-Based Assays
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM | Reduced cell numbers after 24 hours | [1] |
| Fetal Rat Osteoblasts | 100 nM | 10% inhibition of cell growth | [1] |
| Murine Glioma Cells | 0.5–7.0 mM | Enhanced cell growth and protein synthesis | [1] |
Table 2: Common TFA Removal/Exchange Efficiencies
| Method | Typical Conditions | Result | Reference |
| Lyophilization with HCl | Dissolve in 100 mM HCl, lyophilize (repeat 2-3x) | Can reduce TFA content to acceptable levels | [7][12] |
| Anion-Exchange Chromatography | Elute with 1M Sodium Acetate | Results in the peptide acetate salt | [12][17] |
| HPLC with Acetic Acid | Equilibrate column with 0.5% - 1% acetic acid | Elutes the peptide as the acetate salt | [14] |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (HCl)
This protocol is one of the most common methods for exchanging the TFA counterion for chloride.[6][7][12]
-
Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7]
-
Freezing: Rapidly freeze the solution. Using liquid nitrogen is preferred for fast and uniform freezing.[7][12]
-
Lyophilization: Lyophilize the frozen sample overnight, or until all the liquid has been removed.
-
Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the dilute HCl solution and repeat the freezing and lyophilization steps at least two more times.[7]
-
Final Step: After the final lyophilization, dissolve the peptide in your desired buffer for the experiment.
Experimental Workflow for TFA Removal by HCl Lyophilization
Caption: Step-by-step workflow for TFA removal via HCl lyophilization.
Protocol 2: TFA Exchange by Anion-Exchange Chromatography
This protocol is suitable for exchanging TFA for acetate.[12][13][17]
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the expected amount of peptide.[12][13]
-
Elution with Acetate: Elute the column with a 1 M solution of sodium acetate.[12][13]
-
Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[12][13]
-
Sample Loading: Dissolve the peptide in distilled water and apply it to the column.[12][13]
-
Elution of Peptide: Elute the column with distilled water and collect the fractions containing the peptide.[12][13]
-
Lyophilization: Combine the fractions containing the pure peptide and lyophilize to obtain the peptide as an acetate salt.[12][13]
Signaling Pathway Considerations
The presence of TFA can lead to misinterpretation of signaling pathway studies due to its off-target effects on cell health and protein function.
Potential Impact of TFA on a Generic Kinase Signaling Pathway
Caption: Diagram illustrating how TFA can confound signaling pathway analysis.
References
- 1. genscript.com [genscript.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromforum.org [chromforum.org]
- 5. omizzur.com [omizzur.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchwith.njit.edu [researchwith.njit.edu]
- 11. dovepress.com [dovepress.com]
- 12. peptide.com [peptide.com]
- 13. scribd.com [scribd.com]
- 14. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 15. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 17. peptide.com [peptide.com]
preventing aggregation of (Arg)9 TFA peptides
Welcome to the technical support center for (Arg)9 peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered when working with polyarginine peptides, particularly focusing on the prevention of aggregation.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 TFA peptide and why is it prone to aggregation?
An (Arg)9 peptide is a cell-penetrating peptide consisting of a chain of nine arginine amino acid residues. It is typically delivered as a trifluoroacetate (TFA) salt, which results from the use of trifluoroacetic acid during peptide synthesis and purification.[1][2]
This peptide is highly prone to aggregation due to several factors:
-
High Positive Charge: The nine arginine residues give the peptide a strong positive charge, leading to electrostatic interactions that can promote self-association.
-
Hydrogen Bonding: The guanidinium groups of arginine are capable of forming extensive intermolecular hydrogen bonds, leading to the formation of larger structures like β-sheets.[3]
-
Counter-ion Effects: The TFA counter-ion can influence the peptide's conformation and stability, sometimes contributing to aggregation.[4][5]
-
Hydrophobic Interactions: Although arginine is polar, the alignment of its three-methylene-group side chains can create hydrophobic patches, promoting interaction between peptide molecules and leading to aggregation.[6][7]
Q2: My (Arg)9 peptide solution is cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a clear sign of peptide aggregation. This reduces the concentration of active, monomeric peptide in your solution and can lead to irreproducible experimental results.[5][8] The first step is to identify the cause and apply a corrective measure. Refer to the troubleshooting guide below for a step-by-step approach.
Q3: How should I properly store my lyophilized and reconstituted (Arg)9 peptides to minimize aggregation?
Proper storage is critical to maintaining peptide integrity.[9]
Lyophilized (Dry) Peptides:
-
Temperature: For long-term storage, keep lyophilized peptides at -20°C or, ideally, -80°C.[9][10]
-
Environment: Store in a tightly sealed container inside a desiccator to protect from moisture, as arginine-rich peptides are hygroscopic (prone to absorbing moisture).[10][11]
-
Light: Protect from direct light.[9]
Peptides in Solution:
-
Avoid Long-Term Storage: It is strongly recommended not to store peptides in solution for long periods, as this increases the risk of chemical degradation and bacterial contamination.[10][11]
-
If Storage is Necessary:
Troubleshooting Guide: Peptide Aggregation
This guide will help you diagnose and solve aggregation issues with your this compound peptide.
dot graph TD subgraph "Troubleshooting Workflow for (Arg)9 Aggregation" direction LR A[Start: Peptide solution is cloudy/precipitated] --"Initial Check"--> B{Is the peptide fully dissolved?}; B --"No"--> C[Follow Reconstitution Protocol]; C --"Sonication/Vortexing"--> D{Still aggregated?}; B --"Yes"--> D; D --"Yes"--> E{Is TFA the suspected cause?}; E --"Yes"--> F[Perform Counter-Ion Exchange]; F --"TFA to HCl or Acetate"--> G[Re-dissolve in appropriate buffer]; G --"Check Solubility"--> H{Problem Solved?}; E --"No"--> I{Review Solvent/Buffer}; I --"pH or composition issue?"--> J[Optimize Reconstitution Conditions]; J --"Try different pH or additives"--> K[Re-dissolve in new buffer]; K --"Check Solubility"--> H; H --"Yes"--> L[End: Stable Monomeric Solution]; H --"No"--> M[Consider Peptide Resynthesis/Purification]; end
end Caption: Troubleshooting workflow for (Arg)9 peptide aggregation.
Step 1: Review Your Reconstitution Protocol
An incorrect reconstitution procedure is a common source of aggregation.
Q: How should I dissolve my this compound peptide? A: (Arg)9 is a basic peptide.
-
Initial Solvent: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is low, use a slightly acidic solvent. A common choice is 0.1% acetic acid in sterile water.[12][13]
-
Technique: Add the solvent to the lyophilized peptide. Vortex briefly or sonicate the vial in a water bath for a few minutes to aid dissolution.[11][13]
-
Concentration: Avoid making highly concentrated stock solutions initially, as higher peptide concentrations can promote aggregation.[5]
Step 2: Consider Counter-Ion Exchange to Remove TFA
Residual TFA from synthesis can sometimes promote aggregation and may be cytotoxic in cell-based assays.[1][4] Exchanging TFA for a more biocompatible counter-ion like hydrochloride (HCl) or acetate can improve solubility and reduce aggregation.
Q: How do I perform a TFA-to-HCl counter-ion exchange? A: The lyophilization method is the most common and accessible protocol.[14]
-
Dissolve the (Arg)9-TFA peptide in a 10 mM HCl aqueous solution at a concentration of approximately 1 mg/mL.[14]
-
Allow the solution to stand for at least one minute at room temperature.[1]
-
Freeze the solution completely (e.g., at -80°C or in liquid nitrogen).[1]
-
Lyophilize the sample overnight until it is a dry powder.
-
To ensure complete exchange, repeat this process of re-dissolving in 10 mM HCl and lyophilizing two to three times.[14][15]
dot graph G { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Experimental workflow for TFA-to-HCl counter-ion exchange.
Step 3: Optimize Solution Conditions with Additives
If aggregation persists after counter-ion exchange, certain additives can help maintain peptide solubility.
Q: What additives can I use to prevent (Arg)9 aggregation? A: L-Arginine itself can act as an effective aggregation suppressor.
-
Mechanism: Adding L-arginine to the buffer can disrupt the intermolecular hydrophobic interactions that lead to aggregation.[6][7] It is thought that arginine clusters mask the hydrophobic surfaces of proteins and peptides, preventing them from self-associating.[6][7]
-
Application: Including a low concentration of L-arginine (e.g., 50-100 mM) in your final buffer can enhance the stability of your (Arg)9 peptide solution.[16]
Data Summary & Experimental Protocols
Table 1: Counter-Ion Exchange Protocol Comparison
| Parameter | TFA to HCl Exchange | TFA to Acetate Exchange | Key Considerations |
| Primary Reagent | Hydrochloric Acid (HCl) | Acetic Acid (AcOH) or Anion Exchange Resin | HCl is a stronger acid and often more efficient for exchange. |
| Typical Conc. | 2 mM - 100 mM (10 mM is optimal)[14] | 1% Acetic Acid or Resin Column | Higher HCl concentrations risk peptide modification.[1] |
| Methodology | Repeated lyophilization cycles[14] | HPLC or Ion-Exchange Chromatography[1][17] | Lyophilization is simpler; chromatography offers purification. |
| No. of Cycles | 3 cycles recommended for >99% removal[14] | Single pass through column | Multiple lyophilization cycles are necessary for completeness. |
| Peptide Loss | Minimal | Can be significant (20-30%) due to handling/binding[1] | Ion-exchange methods may lead to greater material loss. |
Protocol 1: Reconstitution of Lyophilized (Arg)9 Peptide
Objective: To properly dissolve lyophilized (Arg)9 peptide while minimizing aggregation.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, distilled water or 0.1% (v/v) acetic acid in sterile water
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Before opening, allow the peptide vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture.[11]
-
Add the required volume of your chosen solvent (e.g., sterile water) to the vial to achieve the desired stock concentration. Start with a concentration of 1 mg/mL or less.
-
Gently vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Avoid excessive heating.[11]
-
Visually inspect the solution. A properly dissolved peptide solution should be clear and free of any visible particles.
-
Centrifuge the vial briefly to spin down any material from the walls or cap before use.[13]
Protocol 2: Quantification of Peptide Aggregation via Turbidity Assay
Objective: To quantify the level of aggregation in a peptide solution by measuring light scattering.
Materials:
-
Peptide solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Set the spectrophotometer to measure absorbance at a wavelength where the peptide does not absorb, typically between 340 nm and 600 nm.
-
Blank the spectrophotometer using the same buffer your peptide is dissolved in.
-
Transfer your peptide solution to a clean cuvette and measure the absorbance (optical density).
-
An increased absorbance reading relative to the blank indicates light scattering caused by aggregated particles. This measurement can be monitored over time to assess the kinetics of aggregation.[16]
References
- 1. lifetein.com [lifetein.com]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Technical Support Center: Enhancing Cellular Uptake of Polyarginine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of polyarginine peptides for their experimental needs.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving polyarginine peptides and offers potential solutions.
Problem 1: Low or no detectable cellular uptake of the polyarginine peptide-cargo conjugate.
| Potential Cause | Suggested Solution |
| Insufficient Number of Arginine Residues | For significant cellular uptake, polyarginine peptides typically require more than six arginine residues.[1][2] Peptides with fewer than six arginines often show negligible uptake.[1][2] Consider synthesizing a longer polyarginine sequence (e.g., R8, R9, or R11). However, be aware that there is an optimal length, and peptides longer than R11 may show decreased uptake.[1][2] |
| Linear Peptide Configuration | Linear polyarginine peptides can be susceptible to degradation and may have lower uptake efficiency compared to modified versions. |
| Modification Strategy 1: Fatty Acylation: The addition of a fatty acid (e.g., octanoic, dodecanoic, or hexadecanoic acid) to the N-terminus of the peptide can significantly enhance cellular uptake by increasing hydrophobicity.[1][2][3] | |
| Modification Strategy 2: Cyclization: Cyclic polyarginine peptides exhibit greater structural rigidity, which can lead to improved cellular uptake and stability compared to their linear counterparts.[1][4] | |
| Modification Strategy 3: Combination of Acylation and Cyclization: A combined approach of both fatty acylation and cyclization has been shown to be particularly effective in enhancing the cellular uptake of even short polyarginine peptides.[1][2][5] | |
| Energy-Dependent Uptake Inhibition | The primary mechanism for polyarginine peptide uptake is energy-dependent endocytosis.[1][5] |
| Experimental Control: Ensure experiments are conducted at 37°C. As a negative control, running the experiment at 4°C should significantly inhibit uptake.[1][6] | |
| ATP Depletion: Pre-incubation of cells with metabolic inhibitors like sodium azide and 2-deoxy-d-glucose can be used to confirm the energy-dependence of the uptake process.[1] | |
| Cell Line Variability | Different cell lines can exhibit varying efficiencies of polyarginine peptide uptake. This can be due to differences in cell surface composition, such as the expression levels of heparan sulfate proteoglycans (HSPGs).[7][8] |
| Cell Line Screening: If possible, test the uptake of your peptide in multiple cell lines to identify one with optimal uptake characteristics for your experiments. | |
| HSPG-Deficient Cells: As a control, using cell lines deficient in heparan sulfate (e.g., CHO-pgsD-677) should result in a significant reduction in peptide internalization.[7] |
Problem 2: High cytotoxicity observed with the polyarginine peptide.
| Potential Cause | Suggested Solution |
| High Peptide Concentration | Higher concentrations of polyarginine peptides can lead to membrane disruption and toxicity. Acylated cyclic polyarginine peptides, in particular, may show increased toxicity at concentrations of 25 µM or higher.[2][9] |
| Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your specific peptide for your chosen cell line. A starting point for cell-based assays is often in the 5-10 µM range.[2] | |
| Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to quantify the toxic effects of the peptide at various concentrations.[1] | |
| Peptide Modifications | Certain modifications that enhance uptake, such as fatty acylation, can also increase cytotoxicity.[2] |
| Balance Efficacy and Toxicity: It may be necessary to find a balance between the level of modification required for efficient uptake and the resulting cytotoxicity. Consider testing fatty acids with different chain lengths, as this can modulate both uptake and toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum number of arginine residues required for efficient cellular uptake?
A1: Generally, a minimum of six to seven arginine residues is considered critical for the efficient cell-penetrating functions of linear polyarginine peptides.[1][2][5] Peptides shorter than this often exhibit significantly reduced or no cellular uptake.
Q2: How can I improve the cellular uptake of a short polyarginine peptide (e.g., R5 or R6)?
A2: The cellular uptake of short polyarginine peptides can be significantly enhanced through chemical modifications. A combination of N-terminal fatty acylation and cyclization of the peptide backbone has been shown to dramatically improve the cell-penetrating properties of peptides with as few as five arginine residues.[1][2][5]
Q3: What is the primary mechanism of cellular entry for polyarginine peptides?
A3: The predominant mechanism for the cellular uptake of polyarginine peptides is energy-dependent endocytosis.[1][5] The process is initiated by the binding of the positively charged guanidinium groups of the arginine residues to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[7][8] Following binding, the peptide-HSPG complex is internalized into endocytic vesicles.[7][8] For the peptide and its cargo to reach the cytosol, it must then escape from these endosomes.[10][11] At higher concentrations, direct translocation across the plasma membrane may also occur.[12][13]
Q4: Will my cargo affect the cellular uptake of the polyarginine peptide?
A4: Yes, the physicochemical properties of the conjugated cargo can influence the overall uptake efficiency of the polyarginine peptide delivery system.[14] It is important to empirically validate the uptake of each specific peptide-cargo conjugate.
Q5: How can I experimentally verify that the uptake of my polyarginine peptide is occurring via endocytosis?
A5: You can perform several control experiments to confirm the role of endocytosis:
-
Low-Temperature Incubation: Perform the uptake assay at 4°C. Low temperatures inhibit energy-dependent processes like endocytosis, so you should observe a significant reduction in peptide internalization compared to the experiment run at 37°C.[1][6]
-
Pharmacological Inhibitors: Pre-treat your cells with inhibitors of specific endocytic pathways. For example, amiloride can inhibit macropinocytosis, while bafilomycin A1 inhibits the acidification of endosomes.[14][15]
-
ATP Depletion: Incubating cells with metabolic inhibitors such as sodium azide and 2-deoxy-d-glucose will deplete cellular ATP and inhibit energy-dependent uptake mechanisms.[1]
Quantitative Data on Uptake Enhancement
The following tables summarize quantitative data from studies that have investigated methods to improve polyarginine peptide uptake.
Table 1: Effect of Acylation and Cyclization on the Cellular Uptake of a Fluorescently Labeled Phosphopeptide in SK-OV-3 Cells
| Peptide Transporter | Fold Enhancement of Phosphopeptide Uptake (Compared to no transporter) |
| dodecanoyl-(R5) (Linear, Acylated) | 1.3[1][2] |
| [R5] (Cyclic, Non-acylated) | 1.4[1][2] |
| dodecanoyl-[R5] (Cyclic, Acylated) | 3.4[1][2] |
| dodecanoyl-[R6] (Cyclic, Acylated) | 5.5[1][2] |
Table 2: Comparison of Acylated Cyclic Polyarginine Peptides with Other Cell-Penetrating Peptides (CPPs)
| Peptide Transporter | Fold Improvement in Phosphopeptide Uptake (Compared to Dodecanoyl-[R5]) |
| Dodecanoyl-[R5] | 1.0 |
| CR7 (Hepta-arginine) | 0.71 (Dodecanoyl-[R5] is 1.4-fold better)[1][2] |
| TAT (YGRKKRRQRRR) | 0.56 (Dodecanoyl-[R5] is 1.8-fold better)[1][2] |
Table 3: Effect of Fatty Acid Chain Length on the Cellular Uptake of an Acylated Cyclic Pentarginine ([R5])
| Acyl Group | Relative Cellular Uptake of F'-GpYEEI |
| Octanoyl-[R5] | 1.0 |
| Dodecanoyl-[R5] | 6.0-fold higher than Octanoyl-[R5][5] |
| Hexadecanoyl-[R5] | 9.3-fold higher than Octanoyl-[R5][5] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis of Polyarginine Peptides
This protocol describes the general steps for synthesizing polyarginine peptides using Fmoc/tBu solid-phase peptide synthesis.
-
Resin Preparation: Start with a preloaded H-Arg(pbf)-2-chlorotrityl resin.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.
-
Amino Acid Coupling: Add the next Fmoc-protected arginine amino acid along with a coupling reagent (e.g., HBTU/HOBT or PyAOP/HOAT) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed until coupling is complete.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent arginine residue until the desired peptide length is achieved.
-
N-terminal Modification (Optional):
-
Acylation: After the final Fmoc deprotection, react the N-terminus with the desired fatty acid (e.g., dodecanoic acid) using a coupling reagent.[1]
-
Fluorescent Labeling: To attach a fluorescent label like 5(6)-carboxyfluorescein, use a similar coupling procedure with the appropriate dye derivative.[1]
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled polyarginine peptides.
-
Cell Seeding: Seed the desired cell line (e.g., SK-OV-3) in a multi-well plate and allow the cells to adhere overnight.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled polyarginine peptide at the desired concentration. Incubate the cells at 37°C for a specified period (e.g., 1-4 hours).
-
Control for Endocytosis: For a negative control, incubate a separate set of cells with the peptide at 4°C.[1][9]
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized peptide. Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorescent label with the appropriate laser and measure the emission to determine the mean fluorescence intensity of the cell population. This intensity is proportional to the amount of internalized peptide.
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with the peptide to that of untreated control cells to quantify the extent of cellular uptake.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 15. Membrane Oxidation Enables the Cytosolic Entry of Polyarginine Cell-penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Conjugation of Large Cargo to (Arg)9 TFA
Welcome to the technical support center for challenges in conjugating large cargo to the cell-penetrating peptide (Arg)9 TFA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cargo delivery?
(Arg)9, also known as nona-arginine, is a cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues.[1][2][3] It is widely used as a molecular transporter to deliver various molecules, or "cargo," across cellular membranes, a task that is often challenging for large or charged molecules.[1] The trifluoroacetate (TFA) salt is a common counterion from the peptide synthesis and purification process.[1] The highly positive charge of the arginine-rich sequence is crucial for its interaction with negatively charged components of the cell surface, initiating uptake.[4]
Q2: What is considered a "large cargo" in the context of (Arg)9 conjugation?
A "large cargo" typically refers to macromolecules or nanoparticles. This category includes:
-
Proteins and Antibodies: Such as single-chain variable fragments (scFv) or full-length antibodies.[5]
-
Nucleic Acids: Including plasmid DNA, siRNA, or antisense oligonucleotides like peptide nucleic acids (PNAs).[1][6]
-
Nanoparticles: Liposomes, polymeric micelles, or other nanomaterials.[7]
-
Other Peptides or large biomolecules: Such as antimicrobial peptides (AMPs).[8]
The challenges arise from the cargo's size, charge, and chemical complexity, which can lead to steric hindrance, solubility issues, and difficulties in purification.
Q3: What are the primary challenges when conjugating large cargo to (Arg)9?
The main difficulties stem from the physicochemical properties of both the (Arg)9 peptide and the large cargo. Key challenges include:
-
Low Conjugation Efficiency: Steric hindrance from the large cargo can block access to reactive sites. The high positive charge of (Arg)9 can also lead to non-specific interactions that prevent efficient conjugation.
-
Product Aggregation and Precipitation: The high cationic nature of (Arg)9 can neutralize the negative charges on a cargo molecule, leading to a net neutral charge and causing the conjugate to aggregate or precipitate, especially near its isoelectric point.
-
Difficult Purification: The resulting conjugate may have similar properties (size, charge) to the starting materials or byproducts, making separation by standard chromatographic techniques challenging.[9]
-
Loss of Cargo Bioactivity: The conjugation process may modify critical functional sites on the cargo, leading to a loss of its intended biological activity.
-
Characterization Complexity: Verifying the exact ratio of (Arg)9 to cargo and identifying the conjugation site can be complex.
Troubleshooting Guide
Q4: I am observing very low or no conjugation efficiency. What are the common causes and solutions?
Low conjugation efficiency is a frequent issue. The following flowchart and table summarize potential causes and recommended actions.
Table 1: Comparison of Common Conjugation Chemistries
| Chemistry | Target Functional Group on Cargo | Typical pH Range | Advantages for Large Cargo | Potential Issues |
| Amine Reactive (NHS Esters) | Primary amines (-NH2) on Lysine residues, N-terminus | 7.0 - 8.5 | Simple, common, many commercially available linkers. | Can react with multiple sites, potentially affecting activity; hydrolysis of NHS ester.[10] |
| Thiol Reactive (Maleimides) | Thiols (-SH) on Cysteine residues | 6.5 - 7.5 | Highly specific if free cysteines are available or engineered. | Requires a free thiol, which may not be present; potential for maleimide hydrolysis.[11] |
| Click Chemistry (e.g., CuAAC) | Alkyne or Azide | 7.0 - 8.5 | Highly specific and efficient ("bioorthogonal"). Requires prior modification of cargo and peptide. | Requires introduction of non-native functional groups into the cargo.[12] |
| Carbodiimide (EDC/NHS) | Carboxylic acids (-COOH) | 4.5 - 6.0 | Targets carboxyl groups on Asp/Glu residues or C-terminus. | Can lead to cross-linking if not controlled; requires careful pH management. |
Q5: My (Arg)9-cargo conjugate is precipitating out of solution. How can I prevent this?
Aggregation is often caused by charge neutralization. The high positive charge of (Arg)9 can interact with negative charges on the cargo, reducing the overall charge of the conjugate and decreasing its solubility, particularly in low-salt buffers.
Troubleshooting Steps:
-
Modify Buffer Conditions: Increase the ionic strength of your buffer by adding NaCl (e.g., up to 500 mM) to screen electrostatic interactions. Also, ensure the buffer pH is at least 1-2 units away from the calculated isoelectric point (pI) of the conjugate.
-
Include Solubility Enhancers: Add excipients like arginine (as a standalone amino acid) or polyethylene glycol (PEG) to the buffer to act as solubility enhancers and prevent aggregation.
-
Optimize Conjugation Ratio: A very high ratio of (Arg)9 to cargo can lead to a highly cationic and "sticky" conjugate. Try reducing the molar excess of the (Arg)9 peptide during the reaction to achieve a lower degree of labeling.
-
Screen Different Buffers: Test a range of buffers (e.g., phosphate, HEPES, Tris) at various pH levels to find the optimal conditions for your specific conjugate's solubility.
Q6: I'm having trouble purifying the final conjugate from the starting materials. What strategies can I use?
Purification is critical and often requires a multi-step approach. The choice of method depends on the differences in physicochemical properties between the conjugate and impurities.
Table 2: Purification Strategies for (Arg)9-Cargo Conjugates
| Method | Principle of Separation | Best For Separating... | Considerations |
| Ion-Exchange Chromatography (IEX) | Net Charge | Conjugate from less-charged cargo or excess (Arg)9. | Cation-exchange is often effective due to the high positive charge of (Arg)9. A salt gradient is used for elution. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Conjugate from unconjugated (Arg)9, linkers, and small molecules. | May not effectively separate unconjugated large cargo from the conjugate if the size difference is minimal. |
| Affinity Chromatography | Specific Binding Interaction | Conjugate from all other impurities if the cargo has an affinity tag (e.g., His-tag, GST-tag). | Highly specific but requires a tagged cargo. The tag may need to be cleaved post-purification.[9] |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Analytical characterization and small-scale purification. | Can be denaturing for some large proteins. Uses organic solvents and TFA.[13] |
Experimental Protocols
Protocol 1: General Method for NHS-Ester Conjugation to a Large Protein
This protocol describes a general method for conjugating an amine-reactive ((Arg)9-Linker-NHS) to a large protein cargo.
Materials:
-
Large protein cargo (>95% purity) in an amine-free buffer (e.g., PBS, pH 7.4).
-
(Arg)9 peptide with an N-terminal or C-terminal NHS-ester functionalized linker.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification columns (e.g., SEC or IEX).
Procedure:
-
Buffer Exchange: Ensure the protein cargo is in an amine-free buffer (like PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester.
-
Reagent Preparation: Dissolve the (Arg)9-Linker-NHS ester in an anhydrous solvent like DMSO immediately before use to prevent hydrolysis.
-
Conjugation Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Add the (Arg)9-Linker-NHS ester solution to the protein solution at a desired molar ratio (e.g., 5:1, 10:1, or 20:1 excess of peptide to protein).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess peptide and quenched linker using an appropriate chromatographic method as detailed in Table 2 (e.g., SEC to remove small molecules, followed by IEX to separate unconjugated protein).
-
Characterization: Analyze the final product using SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the conjugation ratio.
Protocol 2: Purification by Cation-Exchange Chromatography (IEX)
This protocol is designed to separate the highly positive (Arg)9-conjugate from the less-charged unconjugated protein cargo.
Materials:
-
Cation-exchange column (e.g., Mono S, SP Sepharose).
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
-
Chromatography system (e.g., FPLC).
Procedure:
-
Sample Preparation: Exchange the quenched reaction mixture into the Binding Buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the cation-exchange column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column. The unconjugated protein may flow through, while the more positively charged conjugate and free (Arg)9 will bind.
-
Washing: Wash the column with 3-5 CVs of Binding Buffer to remove any non-specifically bound material.
-
Elution: Elute the bound molecules using a linear gradient of NaCl (e.g., 0-100% Buffer B over 20 CVs). The (Arg)9-conjugate is expected to elute at a higher salt concentration than the unconjugated protein due to its increased positive charge.
-
Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify those containing the pure conjugate.
-
Desalting: Pool the pure fractions and desalt into a suitable storage buffer.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for creating and verifying an (Arg)9-large cargo conjugate.
References
- 1. jpt.com [jpt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Antisense Peptide Nucleic Acids to Cells by Conjugation with Small Arginine-Rich Cell-Penetrating Peptide (R/W)9 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Argi system: one-step purification of proteins tagged with arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation Troubleshooting [bio-techne.com]
- 11. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 12. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining (Arg)9 TFA Protocols for Sensitive Cell Lines
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for utilizing the cell-penetrating peptide (CPP) nona-arginine ((Arg)9) with its trifluoroacetate (TFA) salt, particularly in sensitive cell line applications.
Frequently Asked Questions (FAQs)
Q1: What is (Arg)9 TFA, and why is the TFA salt common?
(Arg)9, or nona-arginine, is a highly cationic cell-penetrating peptide used to deliver various molecular cargoes into cells.[] During its chemical synthesis and purification via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), trifluoroacetic acid (TFA) is frequently used as an ion-pairing reagent to improve separation and peak shape.[2][3][4] As a result, the final lyophilized peptide product is typically a TFA salt, where the negatively charged TFA counterion is bound to the positively charged arginine residues.[5][6]
Q2: Why is this compound a concern for sensitive cell lines?
There are two primary sources of potential toxicity: the (Arg)9 peptide itself and the TFA counterion.
-
(Arg)9 Peptide: Arginine-rich peptides can cause dose-dependent toxicity.[7] At high concentrations, their strong positive charge can destabilize the negatively charged cell membrane, leading to cell lysis and death.[8]
-
TFA Counterion: Residual TFA in a peptide preparation can be toxic to cells in culture, even at low concentrations.[9][10] It has been shown to suppress the proliferation of cell lines like osteoblasts and chondrocytes in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[4][11] This can lead to experimental artifacts, including altered cell growth, viability, or signaling.[9]
Q3: Is it necessary to remove TFA before my experiment?
For many applications, especially those involving sensitive cell lines, primary cells, or in vivo studies, removing TFA or exchanging it for a more biocompatible counterion like chloride (Cl⁻) or acetate is highly recommended.[2][12] Failure to do so can lead to misinterpretation of results, where observed cytotoxicity is wrongly attributed to the peptide-cargo complex instead of the TFA salt.[11]
Q4: What are the alternatives to the TFA salt form?
The most common and biologically compatible alternative is the hydrochloride (HCl) salt. Many protocols exist for exchanging TFA for chloride.[5][12] Another excellent choice is the acetate salt, though converting to this form can involve additional steps and material loss, potentially increasing the cost.[6]
Troubleshooting Guide
Issue 1: High Cell Mortality or Low Viability After Treatment
Question: I'm observing significant cell death after incubating my cells with the (Arg)9-cargo complex. What are the potential causes and solutions?
High cytotoxicity is a common issue when working with sensitive cells. The problem can often be traced to the concentration of the peptide, the presence of TFA, or the incubation conditions.
Potential Causes & Solutions
| Cause | Recommended Action |
| TFA Toxicity | Residual TFA from peptide synthesis is a frequent cause of cytotoxicity.[11] Solution: Implement a TFA removal protocol, such as the HCl exchange method, to replace TFA with the more biocompatible chloride ion.[12][13] |
| High (Arg)9 Concentration | Arginine-rich peptides can be toxic at high concentrations.[7][8] Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of (Arg)9 for your specific cell line. Start with a low concentration (e.g., 1-5 µM) and titrate upwards. |
| Prolonged Incubation Time | Longer exposure can increase cytotoxicity. Solution: Optimize the incubation time. For many cell lines, an incubation period of 1 to 4 hours is sufficient for uptake.[8] Test shorter incubation periods to see if toxicity decreases while maintaining adequate delivery. |
| Cell Line Sensitivity | The target cell line may be particularly sensitive to cationic peptides or transduction reagents in general.[14] Solution: If possible, test the protocol on a more robust cell line (e.g., HEK293, HeLa) to confirm the peptide-cargo complex is active.[15] Ensure the cells are healthy and not over-passaged before the experiment.[14] |
Issue 2: Low Transduction Efficiency or Poor Cargo Delivery
Question: My cargo molecule is not reaching its intracellular target, or the observed effect is very weak. How can I improve delivery efficiency?
Low transduction efficiency is another common hurdle. Optimization of several experimental parameters is key to success.
Potential Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal (Arg)9 Concentration | The concentration of the peptide may be too low for efficient membrane translocation. Solution: Titrate the (Arg)9 concentration upwards. The optimal concentration is a balance between efficiency and toxicity. A dose-response curve is essential.[15][16] |
| Incorrect Peptide-to-Cargo Ratio | For non-covalent complexes, the ratio of (Arg)9 to the cargo is critical for proper complex formation and charge neutralization.[] Solution: Optimize the molar ratio of peptide to cargo. This often requires empirical testing to find the ratio that results in stable, soluble nanoparticles suitable for cellular uptake. |
| Presence of Serum | Serum proteins can interact with and destabilize peptide-cargo complexes, reducing their effectiveness. Solution: Perform the transduction in serum-free or low-serum (e.g., 1-2%) media. If serum is required for cell health, complexes can be added in serum-free media for 1-4 hours before replacing with complete media. |
| Inefficient Endosomal Escape | The peptide-cargo complex may be successfully endocytosed but then trapped and degraded in endosomes or lysosomes.[15][17] Solution: Consider incorporating endosomal escape-enhancing agents in your formulation or modifying the cargo with fusogenic peptides if the cargo's design allows. |
Diagrams and Visual Guides
Experimental Workflow
This diagram outlines the key steps for preparing and applying this compound to cell cultures, including the critical decision point for TFA removal.
Caption: General workflow for experiments using (Arg)9 peptide.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common experimental issues.
Caption: Decision tree for troubleshooting (Arg)9 experiments.
Mechanism of TFA-Induced Cytotoxicity
This diagram illustrates why the TFA counterion can be problematic in cell-based assays.
Caption: Rationale for TFA toxicity in cell culture experiments.
Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange and Lyophilization
This protocol is adapted from common methods to replace TFA counterions with chloride.[2][5][12] It is a crucial step for reducing non-specific toxicity in sensitive cell assays.
Materials:
-
This compound peptide
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), 100 mM solution
-
Lyophilizer (Freeze-dryer)
-
Low-protein-binding microcentrifuge tubes
Methodology:
-
Initial Dissolution: Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[5]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5] A concentration of 10 mM HCl has been shown to be optimal for efficient exchange without impacting peptide purity.[12][13]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[2][5]
-
Freezing: Rapidly freeze the solution. For best results, use liquid nitrogen to flash-freeze the sample.[2][5]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid has been removed and a dry powder remains.[5]
-
Repeat Cycles: To ensure complete TFA removal, repeat steps 1-5 at least two more times (for a total of three cycles).[5] Studies have shown that for some peptides, one cycle with 10 mM HCl is sufficient to reduce TFA below the limit of quantification.[18]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in your desired sterile buffer or water for the experiment.[5]
HCl Exchange Parameters Summary
| Parameter | Recommended Value | Notes |
| Initial Peptide Conc. | 1 mg/mL | Use high-purity water or a phosphate buffer.[5] |
| Final HCl Conc. | 2 - 10 mM | 10 mM is reported as optimal for exchange efficiency.[12][13] |
| Incubation Time | ≥ 1 minute | At room temperature.[2] |
| Number of Cycles | 2 - 3 | Three cycles are recommended for thorough removal.[5] |
Protocol 2: Cell Viability Assessment Using MTT Assay
This protocol provides a method to determine the cytotoxicity of your (Arg)9-cargo complex and establish a safe working concentration.
Materials:
-
Sensitive cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
(Arg)9 peptide (TFA-removed) and cargo
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of concentrations of your (Arg)9-cargo complex in the appropriate cell culture medium. Include controls:
-
Untreated cells (media only)
-
Cells treated with (Arg)9 only
-
Cells treated with cargo only
-
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 24, or 48 hours).
-
Add MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Carefully remove the media and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the viability of treated cells as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
References
- 2. peptide.com [peptide.com]
- 3. bio-works.com [bio-works.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Peptide counter ions [innovagen.com]
- 7. Arginine‐rich membrane‐permeable peptides are seriously toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com.cn [genscript.com.cn]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 15. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 16. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to (Arg)9 TFA and Penetratin for Cellular Entry
For researchers and drug development professionals navigating the landscape of cell-penetrating peptides (CPPs), selecting the optimal vector is critical for successful intracellular delivery. This guide provides a detailed comparison of two widely used CPPs: the synthetic oligo-arginine peptide, (Arg)9 (in its trifluoroacetate salt form), and the naturally derived peptide, penetratin. We present a side-by-side analysis of their performance, supported by experimental data, to aid in the selection of the most suitable CPP for your research needs.
Quantitative Performance Comparison
A key aspect of CPP performance is its ability to exert a biological effect once inside the cell. The following table summarizes the neuroprotective efficacy of (Arg)9 and penetratin in primary cortical neuronal cultures subjected to different injury models. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the peptide required to achieve 50% of the maximum protective effect, with lower values signifying higher potency.
| Injury Model | (Arg)9 IC50 (µM) | Penetratin IC50 (µM) | Reference |
| Glutamic Acid Induced Injury | 0.78 | 3.4 | [1] |
| Kainic Acid Induced Injury | 0.81 | 2.0 | [1] |
| In Vitro Ischemia (OGD) | 6.0 | >10 | [1] |
Data from Meloni, B. P., et al. (2013). The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures.[1]
These results demonstrate that in the context of neuroprotection against excitotoxicity induced by glutamic acid and kainic acid, (Arg)9 is significantly more potent than penetratin , exhibiting lower IC50 values.[1] In an in vitro model of ischemia, (Arg)9 also showed a more pronounced protective effect compared to penetratin.[1]
Mechanisms of Cellular Entry
Both (Arg)9 and penetratin are capable of traversing the cell membrane through two primary pathways: direct translocation across the lipid bilayer and endocytosis.[2][3] The predominant mechanism is influenced by several factors, including peptide concentration, the nature of the cargo, and the cell type.
(Arg)9 , being a highly cationic peptide, primarily interacts with negatively charged components on the cell surface, such as heparan sulfate proteoglycans.[2] At lower concentrations, its uptake is largely mediated by endocytic pathways, with a notable propensity for macropinocytosis.[2] At higher concentrations, direct translocation becomes more prominent.[4]
Penetratin , derived from the Antennapedia homeodomain, possesses both cationic and hydrophobic residues, giving it amphipathic properties.[5] Its entry mechanism is complex and can vary. While endocytosis is a major route of internalization, direct translocation has also been observed, particularly at lower concentrations.[3] The involvement of different endocytic pathways, including clathrin-mediated and caveolae-dependent endocytosis, has been reported for penetratin.[2]
The following diagram illustrates the generalized cell entry pathways for both peptides.
References
- 1. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships between Membrane Binding, Affinity and Cell Internalization Efficacy of a Cell-Penetrating Peptide: Penetratin as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Efficacy of (Arg)9 TFA
This guide provides a comparative analysis of the neuroprotective effects of the cell-penetrating peptide (CPP) nona-L-arginine ((Arg)9), often used with a trifluoroacetate (TFA) counter-ion, in various in vitro models of neuronal injury. It is intended for researchers, scientists, and drug development professionals seeking to evaluate (Arg)9 TFA as a potential therapeutic agent. The guide details its performance against other CPPs, outlines its proposed mechanism of action, and provides standardized protocols for key validation experiments.
Comparative Analysis of Neuroprotective Efficacy
(Arg)9 has demonstrated robust neuroprotective properties across multiple in vitro models of neuronal injury, including excitotoxicity and ischemia.[1][2] Its efficacy is notably potent when compared to other widely used CPPs, such as TAT and penetratin. A critical factor for the neuroprotective action of these peptides is their net positive charge and, more specifically, the presence of arginine residues.[3][4][5]
The following tables summarize the quantitative data on the half-maximal inhibitory concentration (IC50) of (Arg)9 and other CPPs in preventing neuronal death in different injury models. Lower IC50 values indicate higher potency.
Table 1: Neuroprotective Efficacy (IC50, µM) in Excitotoxicity Models
| Peptide | Glutamic Acid Injury Model | Kainic Acid Injury Model |
|---|---|---|
| (Arg)9 | 0.78 [1][2][6] | 0.81 [1][2] |
| Penetratin | 3.4[1][2] | 2.0[1][2] |
| TAT-D | 13.9[1][2] | 6.2[1][2] |
| Pep-1 | Ineffective[1][2] | Ineffective[1][2] |
| Poly-L-lysine (K10) | Minimal Protection[3][4] | Not Reported |
Table 2: Neuroprotective Efficacy (IC50, µM) in an In Vitro Ischemia Model
| Peptide | Oxygen-Glucose Deprivation (OGD) |
|---|---|
| (Arg)9 | 6.0 [1][2][6] |
| TAT-D | 7.1[1][2] |
| Penetratin | >10[1][2] |
Notably, (Arg)9 was the only CPP tested that retained its high neuroprotective efficacy even when washed out before the induction of glutamic acid injury, suggesting a lasting effect on the neuronal cells.[1][2] Furthermore, modifications to the peptide, such as C-terminal amidation (R9-NH2), have been shown to enhance its neuroprotective effects.[7]
Proposed Mechanism of Action
The neuroprotective mechanism of cationic arginine-rich peptides (CARPs) like (Arg)9 is believed to be multimodal.[5][8] A primary hypothesis centers on the mitigation of excitotoxicity. Excitotoxicity is a pathological process where excessive activation of glutamate receptors (like NMDA receptors) leads to a massive influx of calcium (Ca2+), triggering downstream cell death pathways.[9][10]
Evidence suggests that (Arg)9 and other CARPs can reduce this glutamate-induced neuronal calcium influx.[3][4] The proposed mechanism involves the peptide's ability to induce endocytosis. By binding to heparan sulfate proteoglycans on the cell surface, the peptide triggers its own internalization and, concurrently, the internalization of cell surface structures, including ion channels and glutamate receptors. This process effectively reduces the number of available receptors to mediate the toxic Ca2+ influx, thereby protecting the neuron.[3][4][11]
Experimental Protocols
Validating the neuroprotective effect of a compound like this compound requires a systematic in vitro approach. This typically involves culturing primary neurons or neuronal cell lines, inducing a specific type of injury, and quantifying the extent of cell survival or death.
Below are detailed methodologies for key experiments commonly cited in neuroprotection studies.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed primary neurons or a neuronal cell line (e.g., HT-22) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and differentiate.
-
Treatment: Pre-treat cells with various concentrations of this compound and control peptides for a specified duration (e.g., 1-2 hours).
-
Injury Induction: Introduce the neurotoxic agent (e.g., 5 mM glutamate or induce OGD) to the wells, keeping the peptides present. Include control groups: untreated (vehicle) and toxin-only.
-
Incubation: Incubate the plate for a period relevant to the injury model (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a 20% SDS solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
-
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]
-
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. Its activity in the culture supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Experimental Setup: Follow steps 1-4 from the MTT assay protocol in a separate 96-well plate.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH release: Supernatant from untreated, healthy cells.
-
Maximum LDH release: Supernatant from untreated cells lysed with a detergent (e.g., Triton X-100).
-
Background: Culture medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
-
Reaction: Add the LDH reaction mixture (containing substrate and cofactor, typically from a commercial kit) to each well.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula: ((Experimental - Spontaneous) / (Maximum - Spontaneous)) * 100.
-
This assay measures the levels of intracellular reactive oxygen species (ROS), a key factor in many forms of neuronal injury.[10]
-
Principle: A cell-permeable probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Experimental Setup: Follow steps 1-3 from the MTT assay protocol, typically using a black, clear-bottom 96-well plate for fluorescence measurements.
-
Probe Loading: After the treatment/injury period, wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubation: Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Wash the cells twice with PBS to remove any excess, unloaded probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Express ROS levels as a percentage relative to the toxin-only control group.
-
References
- 1. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterisation of neuroprotective efficacy of modified poly-arginine-9 (R9) peptides using a neuronal glutamic acid excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of (Arg)9 TFA and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective therapies against neurological damage, a diverse array of neuroprotective agents has emerged, each with distinct mechanisms of action and therapeutic potential. This guide provides an objective comparison of (Arg)9 TFA, a cell-penetrating poly-arginine peptide, with other notable neuroprotective agents. The comparison is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and development.
Introduction to this compound and the Landscape of Neuroprotection
This compound, a nona-arginine peptide, belongs to the class of Cationic Arginine-Rich Peptides (CARPs), which have demonstrated significant neuroprotective properties.[1] These peptides are characterized by their positive charge and high arginine content, which are critical for their neuroprotective effects.[1][2] The landscape of neuroprotective agents is vast and includes other cell-penetrating peptides (CPPs), NMDA receptor antagonists, and free radical scavengers, each targeting different pathways involved in neuronal cell death.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound and other selected agents from various in vitro and in vivo studies.
In Vitro Neuroprotective Efficacy
| Agent | Model of Neuronal Injury | Parameter | Efficacy | Reference |
| This compound | Glutamic Acid Excitotoxicity | IC50 | 0.78 µM | |
| Kainic Acid Excitotoxicity | IC50 | 0.81 µM | ||
| In Vitro Ischemia (OGD) | IC50 | 6.0 µM | ||
| TAT Peptide | Glutamic Acid Excitotoxicity | IC50 | 13.9 µM | |
| Kainic Acid Excitotoxicity | IC50 | 6.2 µM | ||
| In Vitro Ischemia (OGD) | IC50 | 7.1 µM | ||
| Penetratin | Glutamic Acid Excitotoxicity | IC50 | 3.4 µM | |
| Kainic Acid Excitotoxicity | IC50 | 2.0 µM | ||
| In Vitro Ischemia (OGD) | IC50 | >10 µM | ||
| Edaravone | Glutamate-Induced Neurotoxicity | Cell Viability | Significant protection at 500 µM | [3][4] |
| MK-801 | NMDA-Induced Currents | IC50 | 0.14 µM | [5] |
In Vivo Neuroprotective Efficacy in Stroke Models
| Agent | Animal Model | Administration Route | Key Finding | Reference |
| Poly-arginine (R18) | Rat (Permanent MCAO) | Intravenous | 20.5% reduction in total infarct volume | [6] |
| Poly-arginine (R12) | Rat (Permanent MCAO) | Intravenous | 12.8% reduction in total infarct volume | [6] |
| NA-1 (Nerinetide) | Non-human Primate (Stroke Model) | Intravenous | Significant reduction in infarct size | [7] |
| MK-801 | Rat (Ischemia/Reperfusion) | Intraperitoneal | Reduced cell death and neuronal destruction | [8] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through distinct molecular pathways.
This compound and other CARPs are thought to exert their neuroprotective effects through a multimodal mechanism. A key proposed pathway involves their interaction with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers endocytosis.[9] This process is believed to lead to the internalization of cell surface ion channels, such as NMDA receptors, thereby reducing the excessive calcium influx that is a hallmark of excitotoxicity.[9][10]
References
- 1. clyte.tech [clyte.tech]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of Edaravone on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of the free radical scavenger edaravone against glutamate neurotoxicity in nearly pure neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Comparative Guide to Cell-Penetrating Peptides Beyond (Arg)9
For researchers, scientists, and drug development professionals seeking to enhance intracellular delivery, the poly-arginine peptide (Arg)9 has long been a staple. However, the landscape of cell-penetrating peptides (CPPs) is evolving, with a host of alternatives offering potentially improved efficacy, reduced cytotoxicity, and greater versatility. This guide provides an objective comparison of prominent CPPs, supported by experimental data and detailed protocols to aid in the selection of the optimal vector for your specific application.
The delivery of therapeutic and diagnostic agents into living cells is a critical challenge in modern medicine and biological research. Cell-penetrating peptides have emerged as a powerful tool to overcome the cellular membrane barrier. Among these, the simple yet effective nona-arginine ((Arg)9) peptide has been widely adopted. Its cationic nature facilitates interaction with the negatively charged cell membrane, enabling the internalization of a wide array of cargo molecules. However, the pursuit of enhanced delivery systems has led to the development and characterization of numerous alternative CPPs, each with its own unique properties and potential advantages over the classical (Arg)9.
This guide will delve into a comparative analysis of several key alternatives: the well-established TAT and Penetratin, the chimeric Transportan, the structurally distinct cyclic CPPs, and the amphipathic peptides MPG and Pep-1. We will examine their performance based on available quantitative data for cellular uptake, cargo delivery efficiency, and cytotoxicity. Furthermore, we provide detailed experimental protocols for the evaluation of these crucial parameters, empowering researchers to make informed decisions for their specific needs.
Performance Snapshot: A Comparative Analysis of CPPs
Direct, standardized comparisons of different CPPs across various studies can be challenging due to inconsistencies in experimental conditions, cell lines, and cargo molecules. However, by collating available data, we can draw valuable insights into their relative performance. The following table summarizes key quantitative findings from various research articles.
| Cell-Penetrating Peptide | Cellular Uptake Efficiency | Cargo Delivery Efficiency | Cytotoxicity (IC50) | Key Characteristics & Remarks |
| (Arg)9 | Baseline for comparison. Generally considered to have good uptake. | Effective for various cargos including siRNA and proteins.[1] | Neuroprotective IC50 (Glutamic Acid Model): 0.78 µM[2] | Gold standard cationic CPP. Uptake is highly dependent on arginine content.[3] |
| TAT | Classified as having medium cellular uptake.[3] | Can deliver large molecules like β-galactosidase in vivo.[1] | Neuroprotective IC50 (Glutamic Acid Model): 13.9 µM[2] | Derived from HIV-1 TAT protein. Widely used and well-characterized. |
| Penetratin | Classified as having high cellular uptake.[3] | Efficiently delivers peptides and proteins. | Neuroprotective IC50 (Glutamic Acid Model): 3.4 µM[2] | Derived from the Antennapedia homeodomain. |
| Transportan | Classified as having high cellular uptake.[3] | Effective for delivering peptides and proteins. | Generally shows higher cytotoxicity compared to TAT and Penetratin. | Chimeric peptide combining parts of galanin and mastoparan. |
| Cyclic CPPs (e.g., cFΦR4) | Can be 4-12 fold more efficient than (Arg)9 and TAT.[4] | Demonstrates significantly enhanced cytosolic and nuclear delivery. | Can exhibit low cytotoxicity. | Cyclization can improve proteolytic stability and uptake efficiency.[4] |
| MPG | Classified as having medium cellular uptake.[3] | Forms stable non-covalent complexes with siRNA for delivery.[5] | Generally considered to have low cytotoxicity. | Amphipathic peptide with a hydrophobic and a hydrophilic domain. |
| Pep-1 | Classified as having medium cellular uptake.[3] | Used for the non-covalent delivery of proteins and peptides. | Reported to have low cytotoxicity. | A lysine-rich amphipathic peptide. |
Note: The presented data is a synthesis from multiple sources and should be interpreted with caution due to the varying experimental setups. For rigorous comparison, it is recommended to evaluate a selection of CPPs side-by-side under your specific experimental conditions.
Visualizing the Path: CPP-Mediated Cargo Delivery
The journey of a CPP-cargo complex into the cell is a multi-step process. The following diagram illustrates the primary pathways involved in CPP-mediated intracellular delivery.
A Blueprint for Comparison: Experimental Workflow
To systematically evaluate and compare the performance of different CPPs, a standardized experimental workflow is crucial. The following diagram outlines a typical process for assessing CPP efficacy.
In the Lab: Detailed Experimental Protocols
To ensure reproducible and comparable results, adhering to well-defined experimental protocols is paramount. Below are detailed methodologies for key assays used to evaluate CPP performance.
Cellular Uptake Assay using Flow Cytometry
This protocol describes the quantification of CPP-mediated cargo uptake using a fluorescently labeled cargo.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CPPs of interest
-
Fluorescently labeled cargo (e.g., FITC-dextran, fluorescently labeled siRNA)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Complex Formation: Prepare CPP-cargo complexes by incubating the CPP and fluorescently labeled cargo at the desired molar ratio in serum-free medium for 30 minutes at room temperature.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the CPP-cargo complexes to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a control with cargo only.
-
Cell Harvesting: After incubation, remove the treatment solution and wash the cells three times with cold PBS to remove non-internalized complexes.
-
Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity (MFI) is used to quantify the cellular uptake.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBS
-
CPPs of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the uptake assay protocol.
-
Cell Treatment: Treat the cells with varying concentrations of the CPPs for a specified duration (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Endosomal Escape Assay (Calcein Release Assay)
This assay quantifies the release of a fluorescent dye from endosomes into the cytosol, indicating endosomal escape.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
PBS
-
Calcein-AM
-
CPPs of interest
-
Cargo molecule
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well plate.
-
Calcein Loading: Load the cells with Calcein-AM (typically 1 µM) for 30 minutes at 37°C. This allows the dye to be cleaved by cellular esterases into the fluorescent, membrane-impermeable calcein, which is sequestered in endosomes.
-
Washing: Wash the cells thoroughly with PBS to remove extracellular calcein.
-
Cell Treatment: Treat the cells with the CPP-cargo complexes.
-
Imaging/Measurement: Monitor the release of calcein from punctate endosomal structures into the diffuse cytosolic space over time using a fluorescence microscope. Alternatively, quantify the increase in cytosolic fluorescence using a plate reader.
Conclusion: Selecting the Right Tool for the Job
While (Arg)9 remains a valuable and widely used cell-penetrating peptide, the expanding repertoire of alternative CPPs offers exciting possibilities for enhancing intracellular delivery. The choice of the most suitable CPP is not a one-size-fits-all decision and depends heavily on the specific cargo, target cell type, and desired outcome. Cationic peptides like TAT and Penetratin offer a solid foundation with extensive characterization. Amphipathic peptides such as MPG and Pep-1 provide effective non-covalent complexation strategies, particularly for nucleic acids. For researchers seeking maximal efficiency and stability, the investigation of cyclic CPPs is highly recommended.
Ultimately, empirical testing is key. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare the performance of different CPPs, leading to the selection of the optimal delivery vector to propel their research and therapeutic development forward. The careful consideration of uptake efficiency, cargo delivery, and cytotoxicity will pave the way for more effective and safer intracellular delivery strategies.
References
- 1. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scifiniti.com [scifiniti.com]
- 3. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-penetrating peptides and their utility in genome function modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Cell-Penetrating Peptide Efficiency
A comprehensive comparison of leading assays for researchers, scientists, and drug development professionals.
The promise of cell-penetrating peptides (CPPs) as vectors for intracellular delivery of therapeutic cargoes is immense. However, accurately quantifying their efficiency is paramount for the development of effective drug delivery systems. This guide provides an objective comparison of commonly used assays to measure CPP efficiency, complete with supporting experimental data and detailed protocols. We delve into both direct and indirect methods, offering insights into their principles, advantages, and limitations to help you select the most appropriate assay for your research needs.
Direct vs. Indirect Assays: A Fundamental Choice
Assays for measuring CPP efficiency can be broadly categorized into two main types: direct and indirect.[1][2][3][4][5]
-
Direct assays quantify the uptake of the CPP itself, typically by labeling the peptide with a fluorescent probe and measuring the resulting signal within the cell.[6] These methods are straightforward and provide a direct measure of peptide internalization.
-
Indirect assays , also known as functional assays, measure the biological consequence of the CPP-mediated delivery of a cargo molecule.[6] These assays provide evidence of successful delivery to the target cellular compartment and subsequent biological activity of the cargo.
The choice between a direct and an indirect assay depends on the specific research question. While direct assays are useful for initial screening and optimization of CPPs, indirect assays are crucial for validating the functional delivery of a specific cargo.
Quantitative Comparison of Key Assays
To facilitate a clear comparison, the following table summarizes the key quantitative parameters and characteristics of the most common assays for measuring CPP efficiency.
| Assay Type | Specific Assay | Principle | Typical Cargo | Key Endpoint(s) | Throughput | Advantages | Limitations |
| Direct | Confocal Microscopy | Visualization of fluorescently labeled CPPs within cells. | Fluorophore | Intracellular localization, punctate vs. diffuse staining. | Low to Medium | Provides spatial information on CPP distribution. Can distinguish between endosomal and cytosolic localization.[6] | Limited statistical power due to a small number of analyzed cells. Requires specialized equipment and expertise.[6] |
| Direct | Flow Cytometry (FACS) | Quantification of mean fluorescence intensity in a large cell population after incubation with a fluorescently labeled CPP. | Fluorophore | Percentage of positive cells, mean fluorescence intensity. | High | High-throughput and statistically robust.[7][8] | Cannot distinguish between membrane-bound and internalized peptides without additional steps (e.g., trypsin wash, quenching).[6] |
| Indirect | Cre-Recombinase Assay | CPP-mediated delivery of Cre recombinase to the nucleus of a reporter cell line, leading to the expression of a fluorescent protein (e.g., EGFP). | Cre Recombinase | Percentage of EGFP-positive cells, mean fluorescence intensity. | Medium to High | Directly measures functional delivery to the nucleus.[6] | Requires a specific reporter cell line. The cargo (Cre) is not the therapeutic molecule of interest. |
| Indirect | Splice-Switching Assay | Delivery of a splice-switching oligonucleotide (SSO) by a CPP to the nucleus, which corrects a splicing defect in a reporter gene, leading to the production of a functional protein (e.g., luciferase). | Splice-Switching Oligonucleotide | Luciferase activity, restoration of protein function. | Medium to High | Measures functional delivery of oligonucleotides and subsequent biological effect.[6] | Requires a specific reporter cell line. |
| Indirect | Luciferase Reporter Assay | CPP-mediated delivery of a protein (e.g., a transcription factor) that activates a luciferase reporter gene. | Bioactive Protein | Luminescence intensity. | High | Highly sensitive and quantitative.[9][10][11] | The reporter system may not fully recapitulate the intended therapeutic mechanism. |
| Endosomal Escape | Galectin-based Assays | Reporter proteins (e.g., Galectin-8 or -9) tagged with a fluorescent marker translocate to and label damaged endosomes, indicating endosomal escape. | N/A (measures membrane rupture) | Formation of fluorescent puncta corresponding to damaged endosomes. | Low to Medium | Directly visualizes and quantifies endosomal rupture.[12] | Does not directly measure the amount of cargo that has escaped. |
| Endosomal Escape | Split Luciferase Assay (SLEEQ) | CPPs deliver one part of a split luciferase enzyme, while the other is expressed in the cytosol. Luminescence is generated only upon successful endosomal escape and reconstitution of the enzyme. | Split Luciferase Subunit | Luminescence intensity. | High | Highly sensitive and quantitative measure of cytosolic delivery.[13] | Requires genetic modification of cells. |
Experimental Workflows and Signaling Pathways
Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in different assay types.
References
- 1. Direct vs indirect assays | Abcam [abcam.com]
- 2. Surmodics - What is the Difference Between Direct and Indirect ELISA? [shop.surmodics.com]
- 3. byjus.com [byjus.com]
- 4. What is the difference between direct and indirect ELISA? | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Luciferase Reporters | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Firefly Luciferase-Based Reporter Gene Assay for Investigating Nanoparticle-Mediated Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Luciferase Reporter Assays to Identify Functional Variants at Disease-Associated Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids [mdpi.com]
(Arg)9 TFA vs. Cationic Lipids: A Comparative Guide to Gene Delivery
For researchers, scientists, and drug development professionals navigating the complexities of gene delivery, the choice of a vector is paramount. This guide provides an objective comparison of two prominent non-viral gene delivery systems: the cell-penetrating peptide (Arg)9 TFA and cationic lipids. By examining experimental data on their performance, this guide aims to equip you with the necessary information to select the optimal vector for your research needs.
At a Glance: this compound vs. Cationic Lipids
| Feature | This compound | Cationic Lipids |
| Vector Type | Cell-Penetrating Peptide (CPP) | Synthetic Lipid-based |
| Mechanism of Action | Direct membrane translocation and endocytosis | Endocytosis and endosomal escape |
| Transfection Efficiency | Cell-type dependent, can be highly efficient | Varies widely with formulation and cell type |
| Cytotoxicity | Generally lower compared to many cationic lipids | A significant concern, varies with formulation |
| Serum Compatibility | Generally less affected by serum | Can be inhibited by serum components |
| Complexity of Use | Relatively simple complex formation | Requires careful formulation and optimization |
Performance Data: A Quantitative Comparison
The selection of a gene delivery vector is often a trade-off between transfection efficiency and cytotoxicity. Below is a summary of experimental data comparing this compound and various cationic lipids in these key performance areas.
Transfection Efficiency
Transfection efficiency is a measure of the percentage of cells that successfully express the delivered gene. This parameter is highly dependent on the cell type and the specific formulation of the delivery vector.
| Vector | Cell Line | Transfection Efficiency (%) | Reference |
| (Arg)9 / pDNA | HeLa | High (qualitative) | [1] |
| Arginine-rich CPPs | Not Specified | More effective than Arg nonapeptide | [2] |
| Lipofectamine 3000 | CHO-K1 (with pCDH) | ~64% | [3] |
| Lipofectamine 3000 | HEK293 (with pCDH) | ~53% | [3] |
| Lipofectamine 3000 | CHO-K1 (with pEGFP-N1) | ~55% | [3] |
| Lipofectamine 3000 | HEK293 (with pEGFP-N1) | ~52% | [3] |
| Turbofect | CHO-K1 (with pEGFP-N1) | ~74% | [3] |
| Turbofect | HEK293 (with pEGFP-N1) | ~59% | [3] |
| FuGENE HD | MC3T3-E1, C3H10T1/2, HeLa, C2C12, Hep G2, HCT116 | Highest among 6 reagents tested | [4] |
| jetPEI | MCF-7 | Highest among 6 reagents tested | [4] |
| Arrest-In | PT-30, 4T1, HEKn | Highest among 6 reagents tested | [4] |
Note: Direct quantitative comparisons between this compound and a wide range of cationic lipids in the same study are limited in the reviewed literature. The data presented is a compilation from multiple sources to provide a comparative overview.
Cytotoxicity
Cytotoxicity is a critical factor, as high levels can lead to cell death and unreliable experimental results. The metabolic activity of cells after transfection is a common measure of cytotoxicity, often assessed by assays like the MTT or XTT assay.
| Vector | Cell Line | Cell Viability (%) | Reference |
| Lipofectamine 3000 | H9T-cells (with pCDH) | ~23% | [3] |
| Lipofectamine 3000 | CHO-K1 (with pCDH) | ~87% | [3] |
| Lipofectamine 3000 | HEK293 (with pCDH) | ~82% | [3] |
| Turbofect | H9T-cells, CHO-K1, HEK293 | No significant cytotoxicity | [3] |
| jetPEI | Multiple cell lines | Highest cell viability among 6 reagents tested | [4] |
| ExpressFect | Multiple cell lines | High cell viability | [4] |
| MVL5-based lipoplexes | HEK 293T | Considerable cytotoxicity | [5] |
Mechanisms of Gene Delivery: A Visual Explanation
The distinct mechanisms by which this compound and cationic lipids deliver genetic material into cells are crucial to understanding their performance characteristics.
This compound: Direct Penetration and Endocytosis
The (Arg)9 peptide, rich in cationic arginine residues, interacts with the negatively charged cell membrane. This interaction facilitates cellular uptake through two primary pathways: direct translocation across the membrane and endocytosis. Once inside, the peptide-DNA complex must escape the endosome to release the genetic material into the cytoplasm for subsequent nuclear entry and gene expression.
Cellular uptake pathways of this compound-DNA complexes.
Cationic Lipids: Endocytosis and Lipoplex Formation
Cationic lipids possess a positively charged head group and a hydrophobic tail. They spontaneously form complexes, known as lipoplexes, with negatively charged DNA. These lipoplexes are then internalized by the cell primarily through endocytosis. The key to successful transfection with cationic lipids is the ability of the lipoplex to escape the endosome and release the DNA into the cytoplasm. Helper lipids, such as DOPE, are often included in the formulation to facilitate this endosomal escape.
Cellular uptake pathway of cationic lipid-DNA complexes.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and successful transfection experiments.
Gene Transfection using this compound Peptide
This protocol provides a general framework for plasmid DNA transfection using this compound. Optimization of the peptide-to-DNA ratio and incubation times is recommended for each cell type.
Materials:
-
This compound peptide stock solution (1 mM in sterile water)
-
Plasmid DNA (1 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cells plated in a 24-well plate (70-90% confluent)
-
Complete growth medium
Procedure:
-
Complex Formation:
-
For each well, dilute the desired amount of this compound peptide in 50 µL of serum-free medium.
-
In a separate tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium.
-
Add the diluted DNA solution to the diluted peptide solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The optimal molar ratio of (Arg)9 to DNA typically ranges from 5:1 to 10:1.[6]
-
-
Transfection:
-
Gently add the 100 µL of the peptide-DNA complex solution to the cells in the 24-well plate.
-
Incubate the cells with the complexes for 4 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 400 µL of complete growth medium to each well. There is no need to remove the transfection complexes.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
-
Gene Transfection using Cationic Lipids (General Protocol)
This protocol outlines the general steps for transfection using a cationic lipid reagent. Specific details may vary depending on the manufacturer's instructions for the chosen reagent (e.g., Lipofectamine, X-tremeGENE).
Materials:
-
Cationic lipid transfection reagent
-
Plasmid DNA (0.5-1 µg/µL in sterile water or TE buffer)
-
Serum-free cell culture medium
-
Cells plated in a 24-well plate (70-90% confluent)
-
Complete growth medium
Procedure:
-
Preparation of DNA and Lipid Solutions:
-
For each well, dilute 0.5-1 µg of plasmid DNA in 50 µL of serum-free medium in a sterile tube.
-
In a separate sterile tube, dilute the recommended volume of the cationic lipid reagent in 50 µL of serum-free medium.
-
-
Complex Formation:
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently by flicking the tube.
-
Incubate the mixture for 5-20 minutes at room temperature to allow the formation of lipoplexes.
-
-
Transfection:
-
Add the 100 µL of the lipoplex solution dropwise to the cells in the 24-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. Depending on the reagent and cell line, a medium change after 4-6 hours may be necessary to reduce cytotoxicity.
-
Assay for gene expression at the desired time point.
-
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cells transfected in a 96-well plate
-
Plate reader
Procedure:
-
Perform transfection as described in the protocols above in a 96-well plate format. Include untransfected control wells.
-
At the end of the incubation period (e.g., 24 or 48 hours post-transfection), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
Conclusion
Both this compound and cationic lipids are effective non-viral vectors for gene delivery, each with its own set of advantages and disadvantages. This compound offers the potential for lower cytotoxicity and simpler handling, while cationic lipids have a longer history of use and a wide variety of commercially available formulations with high efficiencies in many cell lines. The optimal choice will ultimately depend on the specific requirements of the experiment, including the cell type being used, the desired balance between transfection efficiency and cell viability, and the complexity of the experimental setup. Careful optimization of the transfection protocol is crucial for achieving the best possible results with either system.
References
- 1. Plasmid DNA delivery using fluorescein-labeled arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmid DNA delivery by arginine-rich cell-penetrating peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lifetein.com [lifetein.com]
Comparative Analysis of Exosomes and (Arg)9 TFA for Therapeutic Delivery
In the landscape of advanced drug delivery, both naturally derived and synthetic carriers are being rigorously investigated to overcome the limitations of conventional therapeutics. This guide provides a detailed comparative analysis of two prominent delivery platforms: exosomes, which are cell-derived nanovesicles, and nona-L-arginine (Arg)9, a synthetic cell-penetrating peptide. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, capabilities, and challenges, supported by available experimental evidence.
Part 1: Quantitative Data and Property Comparison
The performance of a delivery vehicle is contingent on a multitude of factors, from its physical properties to its biological interactions. Below is a summary of the key characteristics of exosomes and (Arg)9 TFA.
Table 1: General Properties and Characteristics
| Feature | Exosomes | This compound |
| Origin | Natural (secreted by various cell types) | Synthetic |
| Size | 30 - 150 nm in diameter[1][2][3] | Approx. 1.5 kDa molecular weight[4][5] |
| Composition | Lipid bilayer membrane, proteins, nucleic acids (RNA, DNA), lipids[2][6][7] | Peptide (9 L-arginine residues) with a Trifluoroacetate (TFA) salt[8][9] |
| Mechanism | Endogenous intercellular communication vesicles harnessed for delivery[10][11] | Cell-penetrating peptide (CPP) that facilitates translocation of conjugated cargo across cell membranes[12] |
| Biocompatibility | Generally high; low immunogenicity and toxicity due to natural origin[2][3][13][14] | Generally considered biocompatible, but potential for toxicity at high concentrations |
Table 2: Cargo Loading and Delivery Efficiency
| Feature | Exosomes | This compound |
| Cargo Types | Small molecules, proteins, peptides, mRNA, miRNA, siRNA, DNA[2][6] | Peptides, proteins, antisense oligomers, nanoparticles, small molecules[15][16] |
| Loading Methods | Endogenous: Genetic modification of parent cells.[17][18] Exogenous: Electroporation, sonication, incubation, extrusion, freeze-thaw.[18][19][20][21] | Covalent conjugation or non-covalent complex formation with the cargo molecule.[16] |
| Loading Efficiency | Highly variable and a significant challenge; depends on the method and cargo.[2][22] Hybridization with liposomes can improve efficiency.[23][24] | High, as it involves direct chemical linkage or complexation. |
| Release Mechanism | Fusion with plasma or endosomal membrane; degradation within the endolysosomal pathway.[25][26] | Release of cargo often requires cleavage of a linker or dissociation of the complex post-internalization. |
Table 3: Cellular Uptake, Targeting, and Biological Interaction
| Feature | Exosomes | This compound |
| Cellular Uptake | Multiple pathways: endocytosis (clathrin-mediated, caveolin-mediated), macropinocytosis, phagocytosis, lipid raft-mediated internalization, and direct membrane fusion.[26][27][28] | Primarily through direct membrane translocation and macropinocytosis.[15][29] The positively charged guanidinium groups interact with negative components of the cell membrane.[12] |
| Intrinsic Targeting | Possess natural tropism towards parent or specific cell types based on surface proteins (e.g., integrins).[6][14][30] | None; biodistribution is generally widespread unless conjugated to a targeting ligand. |
| Engineered Targeting | Surface can be engineered with targeting ligands (peptides, antibodies) via genetic modification of donor cells or post-isolation chemical conjugation.[22][23] | Can be incorporated into larger delivery systems (e.g., nanoparticles) that have their own targeting moieties.[31] |
| Endosomal Escape | A major hurdle; a significant portion of internalized exosomes can be trafficked to lysosomes for degradation.[25][27] | Can facilitate endosomal escape, though the mechanism is not fully elucidated. Direct penetration avoids the endosomal pathway altogether.[15] |
Table 4: Advantages, Disadvantages, and Clinical Translation
| Aspect | Exosomes | This compound |
| Key Advantages | High biocompatibility, low immunogenicity, ability to cross biological barriers (e.g., blood-brain barrier).[3][10][13][24] | High cargo loading efficiency, simple and well-defined composition, established synthesis protocols. |
| Key Disadvantages | Difficulties in large-scale production, purification, and standardization; low and variable cargo loading efficiency; batch-to-batch variability.[2][23] | Lack of intrinsic targeting, potential for off-target effects and toxicity, rapid clearance from circulation. |
| Clinical Status | Numerous preclinical studies and several ongoing clinical trials for cancer and other diseases.[10] | Widely used in preclinical research as a delivery tool; clinical use is primarily as a component of more complex drug delivery systems. |
Part 2: Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for the evaluation of delivery systems. Below are generalized methodologies for utilizing exosomes and this compound for cargo delivery.
Protocol 1: Exosome-Mediated Delivery of siRNA
This protocol outlines a common exogenous loading method.
-
Exosome Isolation:
-
Culture donor cells (e.g., HEK293T or MSCs) in media supplemented with exosome-depleted fetal bovine serum.
-
Collect conditioned media after 48-72 hours.
-
Perform differential centrifugation to remove cells and debris: 300 x g for 10 min, 2,000 x g for 10 min, and 10,000 x g for 30 min.
-
Pellet exosomes from the supernatant by ultracentrifugation at 100,000 x g for 70 min. Wash with PBS and repeat.
-
Resuspend the final exosome pellet in sterile PBS. Characterize for size (NTA), morphology (TEM), and protein markers (Western blot for CD9, CD63, TSG101).
-
-
siRNA Cargo Loading via Electroporation:
-
Mix a specific quantity of isolated exosomes (e.g., 10-50 µg) with the desired amount of siRNA in an electroporation buffer.
-
Transfer the mixture to an electroporation cuvette (e.g., 1 mm gap).
-
Apply an electrical pulse using an electroporator. Optimal settings (voltage, capacitance, pulse duration) must be determined empirically but may range from 100-400V.[18]
-
Incubate the electroporated mixture to allow membrane recovery.
-
Purify the siRNA-loaded exosomes from free siRNA using size exclusion chromatography or ultracentrifugation.
-
-
Delivery and Efficacy Assessment:
-
Culture target cells to ~70% confluency.
-
Add the siRNA-loaded exosomes to the cell culture media and incubate for 24-72 hours.
-
Assess delivery and gene knockdown using qPCR or Western blot to measure the target mRNA or protein levels, respectively. Use appropriate controls (e.g., untreated cells, cells treated with empty exosomes, cells treated with a non-targeting siRNA).
-
Protocol 2: this compound-Mediated Delivery of a Fluorescently Labeled Peptide
This protocol describes the delivery of a cargo peptide conjugated to (Arg)9.
-
Cargo Conjugation:
-
Synthesize or procure the (Arg)9 peptide and the cargo peptide with appropriate reactive groups for conjugation (e.g., a cysteine residue on one for thiol-maleimide chemistry).
-
Dissolve the (Arg)9 peptide and the cargo peptide in a suitable conjugation buffer (e.g., phosphate buffer, pH 7.2).
-
Add a crosslinker (e.g., maleimide-activated fluorescent dye if labeling and conjugation are simultaneous).
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purify the (Arg)9-cargo conjugate using reverse-phase HPLC.
-
Confirm the final product identity and purity via mass spectrometry.
-
-
Cellular Delivery and Visualization:
-
Plate target cells on glass-bottom dishes suitable for microscopy.
-
Once cells are adhered, replace the medium with fresh medium containing the (Arg)9-cargo conjugate at a predetermined concentration (e.g., 1-10 µM).
-
Incubate for a set period (e.g., 1-4 hours).
-
To visualize uptake, wash the cells thoroughly with PBS to remove any non-internalized conjugate.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain for cellular compartments if desired (e.g., DAPI for nucleus, wheat germ agglutinin for cell membrane).
-
Image the cells using confocal fluorescence microscopy to observe the intracellular localization of the fluorescent cargo.
-
-
Quantitative Uptake Analysis:
-
Treat cells in a multi-well plate with the fluorescently labeled (Arg)9-cargo conjugate.
-
After incubation, wash the cells and lyse them.
-
Measure the fluorescence intensity of the cell lysate using a plate reader.
-
Alternatively, detach the cells and analyze the cellular fluorescence via flow cytometry.
-
Part 3: Visualizing Mechanisms and Workflows
Diagrams created using DOT language provide a clear visual representation of complex biological processes and experimental designs.
Signaling and Uptake Pathways
Caption: Cellular uptake mechanisms for exosomes.
Caption: Cellular uptake pathways for this compound.
Experimental Workflows
Caption: Experimental workflow for exosome delivery.
Caption: Experimental workflow for this compound delivery.
References
- 1. Exosome Cargo Loading: Strategies, Mechanisms, and Research Advances – Creative Biolabs Exosome Blog [creative-biolabs.com]
- 2. Exosome-Based Drug Delivery: Translation from Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound salt | C56H111F3N36O12 | CID 145707711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound salt, 2283335-13-5 | BroadPharm [broadpharm.com]
- 6. The Therapeutic Potential and Clinical Significance of Exosomes as Carriers of Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Exosomes in life science research | Abcam [abcam.com]
- 11. Current Knowledge and Future Perspectives of Exosomes as Nanocarriers in Diagnosis and Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Arg)9 - 1 mg [anaspec.com]
- 13. Exosomes in Precision Oncology and Beyond: From Bench to Bedside in Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exosome-Based Drug Delivery: A Next-Generation Platform for Cancer, Infection, Neurological and Immunological Diseases, Gene Therapy and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Current Strategies for Exosome Cargo Loading and Targeting Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Summary of Approaches for Loading Cargo into Exosomes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Engineered Exosomes–Drug Loading - CD Bioparticles [cd-bioparticles.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The status of industrialization and development of exosomes as a drug delivery system: A review [frontiersin.org]
- 23. A comprehensive review of challenges and advances in exosome-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Advances of Engineered Exosomes as Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Machinery of Exosomes: Biogenesis, Release, and Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Routes and mechanisms of extracellular vesicle uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exosomes: Mechanisms of Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 28. exosome-rna.com [exosome-rna.com]
- 29. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. dovepress.com [dovepress.com]
- 31. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
